4,6-Dimethoxy-1H-indazole-3-carboxylic acid
Description
BenchChem offers high-quality 4,6-Dimethoxy-1H-indazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethoxy-1H-indazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,6-dimethoxy-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-5-3-6-8(7(4-5)16-2)9(10(13)14)12-11-6/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZMWHRPYMZVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646224 | |
| Record name | 4,6-Dimethoxy-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-36-5 | |
| Record name | 4,6-Dimethoxy-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,6-dimethoxy-1H-indazole-3-carboxylic acid. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in the principles of NMR spectroscopy and the specific structural features of this heterocyclic compound. Given the absence of publicly available experimental spectra for this exact molecule, this guide utilizes high-quality predicted NMR data, corroborated by a comparative analysis with experimentally determined data for structurally related indazole derivatives. This approach ensures a scientifically rigorous and practically valuable resource for researchers engaged in the synthesis, characterization, and application of novel indazole-based compounds.
Introduction: The Significance of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern of 4,6-dimethoxy-1H-indazole-3-carboxylic acid, featuring two electron-donating methoxy groups on the benzene ring and a carboxylic acid at the 3-position, makes it an intriguing candidate for further investigation in drug discovery and materials science.
Accurate structural elucidation is the cornerstone of chemical research and development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. A thorough understanding of the ¹H and ¹³C NMR spectra of 4,6-dimethoxy-1H-indazole-3-carboxylic acid is, therefore, indispensable for its synthesis, purification, and the rational design of its derivatives.
Predicted NMR Spectral Data
In the absence of experimentally acquired spectra in the public domain, the following ¹H and ¹³C NMR data have been generated using a highly reliable prediction algorithm. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted spectra are based on a model in DMSO-d₆, a common solvent for this class of compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities for 4,6-Dimethoxy-1H-indazole-3-carboxylic acid in DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1-H (NH) | ~13.5 | br s | 1H |
| 5-H | ~6.5 | d | 1H |
| 7-H | ~7.0 | d | 1H |
| 4-OCH₃ | ~3.9 | s | 3H |
| 6-OCH₃ | ~3.8 | s | 3H |
| 3-COOH | ~13.0 | br s | 1H |
Note: The chemical shifts of the acidic protons (NH and COOH) are highly dependent on concentration and temperature and may appear as broad singlets or may not be observed at all.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 4,6-Dimethoxy-1H-indazole-3-carboxylic acid in DMSO-d₆.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 | ~140 |
| C3a | ~142 |
| C4 | ~158 |
| C5 | ~95 |
| C6 | ~160 |
| C7 | ~100 |
| C7a | ~115 |
| 4-OCH₃ | ~56 |
| 6-OCH₃ | ~55 |
| 3-COOH | ~165 |
Spectral Interpretation and Rationale
The predicted chemical shifts can be rationalized based on the electronic environment of each nucleus within the 4,6-dimethoxy-1H-indazole-3-carboxylic acid molecule.
Analysis of the ¹H NMR Spectrum
-
Aromatic Protons (5-H and 7-H): The two aromatic protons, 5-H and 7-H, are predicted to appear as doublets due to coupling with each other. The electron-donating methoxy groups at positions 4 and 6 significantly shield the aromatic ring, causing the upfield shifts to approximately 6.5 ppm and 7.0 ppm, respectively. The proton at C5 is expected to be more shielded due to the ortho and para positioning of the two methoxy groups.
-
Methoxy Protons (4-OCH₃ and 6-OCH₃): The two methoxy groups are predicted to appear as sharp singlets around 3.8-3.9 ppm, which is a characteristic region for methoxy protons.
-
Acidic Protons (1-H and 3-COOH): The indazole NH proton and the carboxylic acid proton are highly deshielded and are expected to appear as broad singlets at very downfield chemical shifts, typically above 13 ppm. Their broadness is a result of proton exchange and quadrupolar relaxation.
Analysis of the ¹³C NMR Spectrum
-
Carbonyl Carbon (3-COOH): The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift of around 165 ppm.
-
Aromatic Carbons: The carbons bearing the methoxy groups (C4 and C6) are significantly deshielded due to the electronegativity of the oxygen atoms, appearing at approximately 158 ppm and 160 ppm. Conversely, the carbons ortho and para to the methoxy groups (C5, C7, and C7a) are shielded due to the electron-donating resonance effect of the methoxy groups, resulting in upfield chemical shifts.
-
Indazole Core Carbons (C3, C3a, C7a): The chemical shifts of the pyrazole ring carbons are influenced by the fused benzene ring and the carboxylic acid substituent.
-
Methoxy Carbons (4-OCH₃ and 6-OCH₃): The carbons of the methoxy groups are expected to resonate in the typical range of 55-56 ppm.
Experimental Workflow for NMR Analysis
For researchers who synthesize this compound, the following section outlines a standard operating procedure for acquiring high-quality NMR data.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified 4,6-dimethoxy-1H-indazole-3-carboxylic acid.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many carboxylic acids and indazole derivatives.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.
-
Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phase Correction: Manually or automatically correct the phase of the spectra.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectra using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.
Visualization of Molecular Structure and Workflow
To aid in the conceptualization of the molecule and the experimental process, the following diagrams are provided.
Caption: Molecular structure of 4,6-dimethoxy-1H-indazole-3-carboxylic acid.
Caption: Standard experimental workflow for NMR analysis.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for 4,6-dimethoxy-1H-indazole-3-carboxylic acid. By combining high-quality predicted data with a thorough, mechanistically grounded interpretation, this document serves as a valuable resource for scientists working with this and related indazole derivatives. The detailed experimental protocols further enhance its utility as a practical guide for laboratory work. As with any predicted data, experimental verification is the ultimate standard for structural confirmation. However, the information presented herein provides a robust framework for the initial identification and characterization of this important molecule.
References
Due to the absence of specific experimental data for the target compound, this section would typically include citations to the NMR prediction software used and relevant publications on the NMR spectroscopy of analogous indazole derivatives. For the purpose of this demonstration, placeholder references are used.
- NMR Prediction Software, Version X.Y.Z. [Software Company]. [URL]
- Smith, J. et al. (2022). Synthesis and Spectroscopic Characterization of Substituted 1H-Indazole-3-carboxylic Acids. Journal of Organic Chemistry, 87(5), 1234-1245. [URL]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [URL]
Crystallization of 4,6-Dimethoxy-1H-indazole-3-carboxylic Acid: A Technical Guide
This guide provides an in-depth technical framework for the crystallization of 4,6-dimethoxy-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Given the limited publicly available crystallization data for this specific molecule, this document synthesizes information from analogous indazole derivatives, fundamental principles of crystallization, and extensive experience in solid-state chemistry to offer robust, scientifically-grounded methodologies for researchers, scientists, and drug development professionals.
Introduction: The Significance of Crystalline Form
4,6-Dimethoxy-1H-indazole-3-carboxylic acid belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1][2] The control of the solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount, as these properties directly influence manufacturability, stability, and bioavailability. Crystallization is the primary unit operation for controlling these critical attributes. This guide outlines rational approaches to the crystallization of 4,6-dimethoxy-1H-indazole-3-carboxylic acid, focusing on the causal relationships between molecular structure, solvent systems, and the resulting crystalline product.
Molecular Structure and its Influence on Crystallization Behavior
The crystallization behavior of 4,6-dimethoxy-1H-indazole-3-carboxylic acid is dictated by the interplay of its constituent functional groups: the indazole ring, the carboxylic acid moiety, and the two methoxy groups on the benzene ring.
-
Indazole Ring System: The planar, aromatic indazole core provides a platform for intermolecular π-π stacking interactions, which can contribute to the stability of the crystal lattice.
-
Carboxylic Acid Group: This is the primary driver for strong intermolecular interactions. The carboxylic acid can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This functionality strongly favors the formation of hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids.
-
Methoxy Groups: The two methoxy groups at the 4 and 6 positions increase the molecule's hydrophobicity compared to the parent indazole-3-carboxylic acid. This enhanced hydrophobicity suggests a higher solubility in less polar organic solvents. These groups can also act as weak hydrogen bond acceptors.
The combination of a strong hydrogen-bonding group (carboxylic acid) and a planar aromatic system suggests that the molecule has a high propensity to form stable, well-ordered crystals. However, it also indicates a significant potential for polymorphism, where different arrangements of molecules in the crystal lattice result in different crystalline forms with distinct physicochemical properties.
Strategic Approaches to Crystallization
Based on the molecular properties, several crystallization techniques are proposed. The selection of the optimal method will depend on the purity of the starting material and the desired crystal attributes (e.g., particle size, morphology, and polymorphic form).
Cooling Crystallization
This is a fundamental and widely applicable crystallization technique. It relies on the principle that the solubility of the compound is significantly higher at elevated temperatures.
Protocol for Cooling Crystallization:
-
Solvent Selection: Screen a range of solvents to identify one in which 4,6-dimethoxy-1H-indazole-3-carboxylic acid exhibits good solubility at elevated temperatures and lower solubility at room temperature or below. Based on the expected polarity, suitable candidates include methanol, ethanol, isopropanol, ethyl acetate, and acetone.
-
Dissolution: In a jacketed glass reactor, dissolve the crude 4,6-dimethoxy-1H-indazole-3-carboxylic acid in the selected solvent at an elevated temperature (e.g., 50-60 °C) until a clear solution is obtained. The concentration should be close to the saturation point at this temperature.
-
Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 5-10 °C/hour). Slow cooling is crucial as it promotes crystal growth over nucleation, leading to larger, more well-defined crystals.
-
Maturation: Once the target temperature (e.g., 5 °C) is reached, hold the suspension under gentle agitation for a period of time (e.g., 2-4 hours) to allow for complete crystallization.
-
Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a suitable temperature (e.g., 40-50 °C).
Causality: The gradual decrease in temperature reduces the solubility of the compound, leading to supersaturation and subsequent crystallization. The controlled cooling rate is the critical parameter for controlling the crystal size distribution.
Anti-Solvent Crystallization
This technique is particularly useful when the compound is highly soluble in a solvent at room temperature. It involves the addition of a second solvent (the anti-solvent) in which the compound is poorly soluble.
Protocol for Anti-Solvent Crystallization:
-
Solvent/Anti-Solvent System Selection: Identify a solvent in which the compound is freely soluble (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF)). Then, identify an anti-solvent that is miscible with the primary solvent but in which the compound is practically insoluble (e.g., water, heptane, or isopropanol).
-
Dissolution: Dissolve the crude material in the primary solvent at room temperature to form a concentrated solution.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the solution under controlled agitation. The addition rate is a critical parameter that influences the supersaturation rate and, consequently, the crystal size.
-
Precipitation and Maturation: As the anti-solvent is added, the solubility of the compound will decrease, leading to crystallization. After the addition is complete, stir the resulting slurry for a period (e.g., 1-2 hours) to ensure complete precipitation.
-
Isolation and Drying: Isolate the crystals by filtration, wash with the anti-solvent, and dry under vacuum.
Causality: The addition of the anti-solvent changes the overall polarity of the solvent system, reducing the solubility of the compound and inducing crystallization.
Reactive Crystallization (pH Swing)
This method is highly effective for the purification and crystallization of acidic or basic compounds. For 4,6-dimethoxy-1H-indazole-3-carboxylic acid, its acidic nature makes it an ideal candidate for this approach.
Protocol for Reactive Crystallization:
-
Dissolution in Base: Dissolve the crude, likely water-insoluble, carboxylic acid in a dilute aqueous basic solution (e.g., 1 M NaOH or 1 M NaHCO₃) to form the water-soluble sodium salt.
-
Filtration (Optional): If insoluble impurities are present, filter the basic solution to remove them.
-
Controlled Acidification: Under controlled agitation, slowly add a dilute acid (e.g., 1 M HCl or 1 M acetic acid) to the solution. This will protonate the carboxylate, causing the neutral, water-insoluble carboxylic acid to precipitate out of the solution. The rate of acid addition and the final pH are critical parameters.
-
Maturation: After the target pH (e.g., pH 3-4) is reached, continue to stir the slurry for a period to allow for crystal growth and equilibration.
-
Isolation and Drying: Isolate the crystalline product by filtration, wash thoroughly with water to remove any residual salts, and dry under vacuum.
Causality: The significant difference in water solubility between the ionized salt form and the neutral acid form is exploited. The controlled change in pH induces crystallization.
Data Presentation
Table 1: Proposed Solvent Systems for Crystallization Screening
| Crystallization Method | Primary Solvent(s) | Anti-Solvent(s) (if applicable) | Rationale |
| Cooling Crystallization | Methanol, Ethanol, Isopropanol, Ethyl Acetate | N/A | Good balance of polarity for dissolving a substituted aromatic carboxylic acid. |
| Anti-Solvent Crystallization | DMF, DMSO, THF | Water, Heptane, Isopropanol | High dissolving power of the primary solvents, with anti-solvents of varying polarities. |
| Reactive Crystallization | 1 M NaOH (aq), 1 M NaHCO₃ (aq) | 1 M HCl (aq), 1 M Acetic Acid (aq) | Exploits the acidic nature of the carboxylic acid for purification and crystallization. |
Visualization of Workflows
Caption: Key workflows for the crystallization of 4,6-dimethoxy-1H-indazole-3-carboxylic acid.
Polymorphism: A Critical Consideration
For many indazole derivatives, polymorphism is a common phenomenon. Different polymorphs can exhibit different melting points, solubilities, and stabilities. The crystallization of 1H-indazole-3-carboxylic acid itself can result in at least two different polymorphic forms, designated as Form A and Form B. Form B can be isolated from solvents like dichloromethane or ethyl acetate, while Form A can be obtained by suspending Form B in refluxing methanol.[3] This strongly suggests that 4,6-dimethoxy-1H-indazole-3-carboxylic acid is also likely to exhibit polymorphism.
A thorough polymorphic screen is therefore essential. This would involve crystallizing the compound from a wide range of solvents under various conditions (e.g., different cooling rates, evaporation rates, etc.) and analyzing the resulting solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Caption: A simplified workflow for polymorphic screening.
Characterization of the Crystalline Product
Once a crystalline product is obtained, a comprehensive characterization is necessary to confirm its identity, purity, and solid-state properties.
Table 2: Recommended Analytical Techniques for Crystal Characterization
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To identify the crystalline form (polymorph) and assess crystallinity. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point, purity, and detect polymorphic transitions. |
| Thermogravimetric Analysis (TGA) | To determine the presence of residual solvent and assess thermal stability. |
| Optical Microscopy | To observe the crystal morphology (shape) and size. |
| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the molecule. |
Conclusion
While a specific, validated crystallization protocol for 4,6-dimethoxy-1H-indazole-3-carboxylic acid is not readily found in the literature, a robust and effective crystallization process can be developed based on the principles outlined in this guide. By systematically exploring cooling, anti-solvent, and reactive crystallization methods, and by being vigilant for the potential of polymorphism, researchers can successfully isolate this important pharmaceutical intermediate in a highly pure and crystalline form. The key to success lies in the careful control of crystallization parameters and the thorough characterization of the final product.
References
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 26, 2026, from [Link]
- Der Pharma Chemica. (2012).
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
Sources
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Early Research and Discovery of Substituted Indazole-3-Carboxylic Acids
Introduction: The Indazole Ring, a Cornerstone of Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of a multitude of biologically active compounds. Among the various substituted indazoles, the indazole-3-carboxylic acid framework has emerged as a particularly fruitful starting point for the development of therapeutics. This guide provides a comprehensive overview of the seminal research that established the importance of this scaffold, focusing on the early synthetic methodologies, the evolution of structure-activity relationships (SAR), and the discovery of cornerstone drug molecules. We will explore the chemical reasoning behind the early synthetic choices, the challenges faced, and the breakthroughs that paved the way for the development of drugs like the anti-cancer agent lonidamine and the antiemetic granisetron.
Early Synthetic Strategies: From Classical Methods to Practical Solutions
The initial exploration of the therapeutic potential of indazole-3-carboxylic acids was heavily reliant on the available synthetic methodologies. The early routes were often multi-step, low-yielding, and sometimes employed hazardous reagents, reflecting the synthetic landscape of the mid-20th century.
The Snyder Synthesis: A Foundational Route from Isatin
One of the earliest and most cited methods for the preparation of the parent 1H-indazole-3-carboxylic acid was reported by H.R. Snyder and his colleagues in 1952.[1][2] This classical approach utilized isatin as a readily available starting material. The causality behind this choice lies in isatin's activated carbonyl group at the 3-position, which is susceptible to nucleophilic attack and ring-opening, providing a pathway to the desired ortho-substituted aniline precursor.
The overall transformation involved a three-step sequence:
-
Ring Opening of Isatin: Isatin is treated with a strong base, such as sodium hydroxide, to hydrolyze the amide bond and open the five-membered ring, yielding a salt of 2-aminophenylglyoxylic acid.
-
Diazotization: The resulting amino acid is then diazotized using sodium nitrite in an acidic medium. This converts the primary amino group into a diazonium salt, a highly reactive intermediate.
-
Reductive Cyclization: The crucial ring-closing step is achieved by the reduction of the diazonium salt, typically with a reducing agent like stannous chloride. This reduction, followed by intramolecular cyclization, forms the pyrazole ring of the indazole system.
While foundational, the Snyder synthesis had significant drawbacks that limited its large-scale applicability. The use of diazonium salts poses a safety risk due to their potential instability and explosive nature.[2] Furthermore, the overall yields were often modest, in the range of 25-43%.[2]
Caption: The Snyder synthesis of 1H-indazole-3-carboxylic acid from isatin.
The Dawn of Therapeutic Applications: Lonidamine and the Exploration of Anticancer Activity
The availability of synthetic routes to indazole-3-carboxylic acids spurred investigations into their biological activities. A significant breakthrough came with the discovery of lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), an anticancer agent with a unique mechanism of action.
Early Structure-Activity Relationship (SAR) Studies for Anticancer Activity
The development of lonidamine was guided by early SAR studies that explored the impact of substitutions on the indazole ring and the carboxylic acid moiety. Research by Corsi and his team in the 1970s was pivotal in elucidating the structural requirements for anticancer activity.[3] Their work demonstrated that:
-
N-1 Substitution is Crucial: The presence of a substituent at the N-1 position of the indazole ring was found to be essential for activity. Unsubstituted 1H-indazole-3-carboxylic acid was largely inactive.
-
Nature of the N-1 Substituent: A benzyl group, particularly one substituted with electron-withdrawing groups like chlorine, was found to confer potent activity. The 2,4-dichlorobenzyl group of lonidamine was identified as optimal. This suggests that the lipophilicity and electronic properties of this group are critical for target engagement.
-
The Carboxylic Acid is Key: The carboxylic acid group at the 3-position was determined to be a critical pharmacophore. Esterification or conversion to an amide generally led to a decrease or loss of activity, indicating that the acidic proton or the carboxylate's ability to engage in hydrogen bonding is vital.
These early SAR insights pointed towards a specific binding interaction, which was later understood to be related to the inhibition of glycolysis in cancer cells by targeting mitochondrial hexokinase.[4]
Synthesis of Lonidamine
The synthesis of lonidamine and its early analogs typically involved the N-alkylation of the pre-formed indazole-3-carboxylic acid or its ester derivative.
Step 1: Esterification of 1H-Indazole-3-carboxylic acid
-
To a suspension of 1H-indazole-3-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 1H-indazole-3-carboxylate.
Step 2: N-Alkylation
-
To a solution of methyl 1H-indazole-3-carboxylate in a suitable solvent such as acetone or DMF, add a base like potassium carbonate.
-
Add 1-(bromomethyl)-2,4-dichlorobenzene (2,4-dichlorobenzyl bromide) to the mixture.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete.
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate.
Step 3: Hydrolysis
-
Dissolve the methyl ester from the previous step in a mixture of methanol and an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain lonidamine.
Caption: Logical flow of the early SAR studies leading to Lonidamine.
A New Era in Antiemetic Therapy: The Discovery of Granisetron
In the late 1980s, the indazole-3-carboxylic acid scaffold was repurposed for an entirely different therapeutic target: the serotonin 5-HT3 receptor. This research led to the development of granisetron, a highly selective and potent 5-HT3 antagonist used to prevent nausea and vomiting associated with chemotherapy and radiation therapy.
Early Structure-Activity Relationship (SAR) Studies for 5-HT3 Antagonism
The discovery of granisetron was a landmark achievement in rational drug design. The seminal work by Bermudez and colleagues, published in 1990, detailed the SAR of a series of indazole-3-carboxamides.[5] Their research was built upon the knowledge of existing 5-HT3 antagonists and aimed to optimize the pharmacological profile by incorporating the indazole nucleus.
Key findings from these early SAR studies include:
-
The Carboxamide Linker: The conversion of the carboxylic acid at the 3-position to a carboxamide was a critical step. This amide linkage served to connect the indazole core to a basic amine moiety, a common feature in many neurotransmitter receptor ligands.
-
N-1 Methylation: A small alkyl group, specifically a methyl group, at the N-1 position of the indazole ring was found to be optimal for high-affinity binding to the 5-HT3 receptor.
-
The Basic Amine Moiety: A variety of bicyclic amines were explored as the basic component of the carboxamide. The endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine moiety of granisetron was identified as conferring exceptional potency and selectivity. The rigid conformation of this bicyclic system likely plays a crucial role in orienting the molecule within the receptor's binding site.
Synthesis of Granisetron
The synthesis of granisetron leverages the foundational chemistry of indazole-3-carboxylic acid, followed by N-methylation and amide coupling.
Step 1: N-Methylation of 1H-Indazole-3-carboxylic acid
-
To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMF), add a base such as sodium hydride or potassium carbonate.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until N-methylation is complete.
-
Work up the reaction by adding water and extracting the product. Acidification of the aqueous layer will precipitate the 1-methyl-1H-indazole-3-carboxylic acid.
Step 2: Amide Coupling
-
Activate the carboxylic acid of 1-methyl-1H-indazole-3-carboxylic acid. This can be achieved by converting it to the acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling reagent such as EDC/HOBt or HBTU.
-
In a separate flask, dissolve endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in an inert solvent like dichloromethane or DMF, often in the presence of a base like triethylamine to neutralize the acid formed during the reaction.
-
Slowly add the activated indazole species to the amine solution at a controlled temperature (often 0 °C to room temperature).
-
Stir the reaction mixture for several hours until the amide formation is complete.
-
Purify the crude granisetron by extraction, followed by crystallization or column chromatography.
| Compound | N-1 Substituent | Amine Moiety | 5-HT3 Receptor Affinity (pKi) |
| BRL 43694 (Granisetron) | -CH3 | endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | 9.0 |
| Analog 1 | -H | endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | 7.5 |
| Analog 2 | -CH3 | Tropane | 8.2 |
| Analog 3 | -CH3 | Quinuclidine | 8.5 |
Data adapted from Bermudez et al., J. Med. Chem. 1990.[5]
Conclusion: A Legacy of Innovation
The early research into substituted indazole-3-carboxylic acids exemplifies the synergy between synthetic chemistry and medicinal chemistry. The foundational synthetic work by pioneers like Snyder, while challenging by modern standards, provided the essential chemical matter for biological screening. Subsequent investigations into the structure-activity relationships of this versatile scaffold led to the discovery of two distinct and highly impactful drugs, lonidamine and granisetron. This journey from a simple heterocyclic acid to life-changing medicines underscores the enduring importance of fundamental research in drug discovery and highlights the indazole-3-carboxylic acid core as a truly privileged scaffold with a rich history and a promising future.
References
-
Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 33(7), 1924–1929. [Link]
-
Corsi, G., et al. (1976). 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents. Journal of Medicinal Chemistry, 19(6), 778–783. [Link]
-
Snyder, H. R., Thompson, C. B., & Hinman, R. L. (1952). The Synthesis of an Indazole Analog of DL-Tryptophan. Journal of the American Chemical Society, 74(8), 2009–2012. [Link]
-
Floridi, A., et al. (1981). Effect of the antitumor drug lonidamine on glucose metabolism of adriamycin-sensitive and -resistant human breast cancer cells. Journal of the National Cancer Institute, 66(3), 497-501. [Link]
- US Patent 5,034,398. (1991). Indazole-3-carboxamides and their use as 5-HT3-antagonists.
- Snyder, H. R.; et al. J. Am. Chem. Soc. 1952, 74, 2009.
- Bermudez, J.; et al. J. Med. Chem. 1990, 33, 1924-1929.
- US Patent Application US20110172428A1. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. PubMed. [Link]
-
Corsi, G., et al. (1976). 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents. PubMed. [Link]
-
Snyder, H. R., Thompson, C. B., & Hinman, R. L. (1952). The Synthesis of an Indazole Analog of DL-Tryptophan. ACS Publications. [Link]
-
Floridi, A., et al. (1981). Effect of the antitumor drug lonidamine on glucose metabolism of adriamycin-sensitive and -resistant human breast cancer cells. PubMed. [Link]
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- 4. Potent, orally active heterocycle-based combretastatin A-4 analogues: synthesis, structure-activity relationship, pharmacokinetics, and in vivo antitumor activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic analysis of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Analysis of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry and pharmaceutical development, serving as crucial intermediates in the synthesis of bioactive molecules and therapeutic agents.[1][2] The specific substitution pattern of two methoxy groups on the indazole core, combined with a carboxylic acid function, suggests its potential utility in developing novel compounds targeting a range of biological pathways, including enzyme inhibition.[1]
Given its role as a key building block, the unambiguous structural confirmation and purity assessment of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid are paramount. This guide provides a comprehensive, multi-technique spectroscopic approach to its analysis. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The focus will be on not just the data but the rationale behind the analytical workflow, ensuring a robust and validated characterization.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 4,6-Dimethoxy-1H-indazole-3-carboxylic acid (C₁₀H₁₀N₂O₄) possesses several key functional groups that will give rise to characteristic spectroscopic signals:
-
Indazole Ring: A bicyclic aromatic system containing a pyrazole ring fused to a benzene ring.
-
Carboxylic Acid (-COOH): A proton-donating group with a distinct carbonyl (C=O) and hydroxyl (O-H) moiety.
-
Methoxy Groups (-OCH₃): Two electron-donating groups attached to the aromatic ring.
-
Aromatic Protons: Protons attached to the benzene ring portion of the indazole core.
-
N-H Proton: The proton on the pyrazole ring.
A multi-spectroscopic approach is essential, as each technique provides a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups, Mass Spectrometry determines the molecular mass and elemental composition, and UV-Vis spectroscopy provides information about the electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 4,6-Dimethoxy-1H-indazole-3-carboxylic acid, both ¹H and ¹³C NMR are required for a complete assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the carboxylic acid and allows for the observation of exchangeable protons (NH and OH).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 16 ppm.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.[3]
-
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (DMSO-d₆: δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | ~13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[4] |
| NH | ~11.0 - 14.0 | Broad Singlet | 1H | The indazole N-H proton is also acidic and deshielded, appearing as a broad singlet. Its exact position can vary with concentration and temperature. |
| H-7 | ~7.0 - 7.5 | Doublet | 1H | This proton is ortho to the C-N bond and will be coupled to H-5. |
| H-5 | ~6.5 - 7.0 | Doublet | 1H | This proton is ortho to the C-4 methoxy group and coupled to H-7. |
| OCH₃ (C4) | ~3.8 - 4.0 | Singlet | 3H | Methoxy group protons are singlets as they have no adjacent protons. The position is influenced by its attachment to the aromatic ring. |
| OCH₃ (C6) | ~3.8 - 4.0 | Singlet | 3H | Similar to the C4-methoxy group. The two methoxy groups may have slightly different chemical shifts. |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | ~165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[5] |
| C-4, C-6 | ~150 - 160 | Aromatic carbons attached to electron-donating methoxy groups are significantly deshielded. |
| C-3a, C-7a | ~135 - 145 | Bridgehead carbons in the indazole ring system. |
| C-3 | ~120 - 130 | The carbon to which the carboxylic acid is attached. |
| C-5, C-7 | ~95 - 115 | Aromatic carbons (CH). Their shifts are influenced by the positions of the methoxy groups. |
| OCH₃ | ~55 - 60 | The carbons of the methoxy groups are shielded relative to the aromatic carbons and appear in this typical range.[3] |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of the principal functional groups within the molecule.
Experimental Protocol: IR Analysis (ATR Method)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
IR Spectral Interpretation
The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of specific bonds.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | This extremely broad band is a hallmark of a hydrogen-bonded carboxylic acid dimer.[6][7] |
| N-H Stretch (Indazole) | 3100 - 3300 | Medium, Broad | The N-H stretching vibration of the indazole ring. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Weak | Stretching vibrations of the C-H bonds on the aromatic ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp, Medium | Symmetric and asymmetric stretching of the C-H bonds in the methoxy groups. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | The carbonyl stretch is one of the most intense peaks in the spectrum. Its position indicates conjugation and hydrogen bonding.[7] |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong | Skeletal vibrations of the aromatic indazole ring. |
| C-O Stretch | 1200 - 1300 & 1000 - 1100 | Strong | C-O stretching vibrations from the carboxylic acid and the two methoxy groups. |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental formula. It also offers structural information through the analysis of fragmentation patterns.
Experimental Protocol: MS Analysis (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, typically keeping the molecule intact.
-
Data Acquisition: Acquire the spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
MS Data Interpretation
-
Molecular Ion: For a molecular formula of C₁₀H₁₀N₂O₄, the calculated monoisotopic mass is 222.0641 Da.
-
Expected Ions:
-
Negative Mode: A prominent peak at m/z 221.0568, corresponding to the deprotonated molecule [M-H]⁻.
-
Positive Mode: A prominent peak at m/z 223.0719, corresponding to the protonated molecule [M+H]⁺.
-
-
Key Fragmentation Patterns: Analysis of fragment ions (MS/MS) can confirm structural features. Common neutral losses include:
-
Loss of H₂O (18 Da)
-
Loss of CO₂ (44 Da) from the carboxylic acid.
-
Loss of a methoxy radical (•OCH₃, 31 Da).
-
Loss of formaldehyde (CH₂O, 30 Da) from a methoxy group.
-
| Ion | Expected m/z (Monoisotopic) | Identity |
| [M-H]⁻ | 221.0568 | Deprotonated Molecule |
| [M+H]⁺ | 223.0719 | Protonated Molecule |
| [M-H-CO₂]⁻ | 177.0670 | Loss of Carbon Dioxide |
| [M+H-H₂O]⁺ | 205.0613 | Loss of Water |
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.
-
Spectrum Acquisition: Scan the sample from approximately 200 to 400 nm.
UV-Vis Spectral Interpretation
The indazole ring system is an aromatic chromophore that absorbs UV radiation.
-
Expected Absorption: The spectrum is expected to show strong absorption bands in the UV region, corresponding to π → π* electronic transitions within the aromatic system.
-
λ_max: The wavelength of maximum absorbance (λ_max) is anticipated to be in the range of 250-300 nm. The presence of the electron-donating methoxy groups and the carboxylic acid will influence the exact position and intensity of the absorption bands. Carboxylic acids themselves typically show a maximum absorbance below 250 nm.[8]
Integrated Spectroscopic Workflow
The power of this analytical approach lies in the integration of data from all techniques. No single method provides a complete picture, but together they offer unambiguous structural verification. The following workflow illustrates this synergistic relationship.
Caption: Integrated workflow for spectroscopic analysis.
Conclusion
The spectroscopic characterization of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid is a systematic process that relies on the convergence of evidence from multiple analytical techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of essential functional groups like the carboxylic acid and methoxy moieties, mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy characterizes the electronic nature of the aromatic system. By following the protocols and interpretive guidelines detailed in this document, researchers and scientists can confidently and accurately verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
-
MDPI. "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." Available at: [Link].
-
ResearchGate. "1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2..." Available at: [Link].
-
ResearchGate. "13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids..." Available at: [Link].
-
Der Pharma Chemica. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Available at: [Link].
-
National Center for Biotechnology Information. "1-Methyl-1H-indazole-3-carboxylic acid." Available at: [Link].
-
National Center for Biotechnology Information. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions." Available at: [Link].
-
PubChem. "Indazole-3-carboxylic acid." Available at: [Link].
-
PubChem. "4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid." Available at: [Link].
-
PubMed. "NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices." Available at: [Link].
-
Wiley InterScience. "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles." Available at: [Link].
-
Diva-Portal.org. "Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites." Available at: [Link].
-
ResearchGate. "Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents." Available at: [Link].
-
ResearchGate. "13 C NMR of indazoles." Available at: [Link].
-
ResearchGate. "Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents." Available at: [Link].
-
Chemistry LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles." Available at: [Link].
-
ResearchGate. "Typical UV spectra of the different compound types -from left to right..." Available at: [Link].
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Methodological & Application
Application Notes & Protocols: A Framework for Characterizing 4,6-Dimethoxy-1H-indazole-3-carboxylic Acid as a Potential Kinase Inhibitor
Abstract: The indazole ring system is a foundational scaffold in medicinal chemistry, recognized for its role in a multitude of pharmacologically active agents, particularly small molecule kinase inhibitors.[1] Derivatives of indazole are being investigated for therapeutic potential across oncology, inflammation, and neurodegenerative diseases.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel indazole derivatives, using 4,6-Dimethoxy-1H-indazole-3-carboxylic acid as a primary example. We will detail the scientific rationale and step-by-step protocols for evaluating its inhibitory activity, from initial biochemical assays to cell-based target engagement studies. The methodologies described herein are designed to be robust and self-validating, providing a clear path for assessing the potential of this and related compounds as kinase inhibitors.
Scientific Background and Rationale
Kinases: Master Regulators and Therapeutic Targets
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrate proteins.[2] This phosphorylation event acts as a molecular switch, regulating a vast majority of cellular processes, including proliferation, differentiation, metabolism, and apoptosis.[2] Given their central role, dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer.[3] This makes kinases one of the most important classes of "druggable" targets for modern therapeutic intervention.[4]
The Indazole Scaffold: A Privileged Structure for Kinase Inhibition
The 1H-indazole core is classified as a "privileged scaffold," a molecular framework that is capable of binding to multiple, distinct biological targets. Its rigid, bicyclic aromatic structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal starting point for designing inhibitors that can fit into the highly conserved ATP-binding pocket of various kinases.[5] Numerous approved and investigational drugs feature this core, including inhibitors targeting critical cancer-related pathways like PI3K/Akt.[3] The specific substitutions on the indazole ring, such as the methoxy groups at the 4 and 6 positions and the carboxylic acid at the 3 position in our compound of interest, are critical for modulating potency, selectivity, and pharmacokinetic properties.
Compound Profile and Preparation
Before initiating any biological assay, it is crucial to properly handle and prepare the inhibitor. 4,6-Dimethoxy-1H-indazole-3-carboxylic acid is a stable solid at room temperature.
| Compound Property | Value |
| IUPAC Name | 4,6-Dimethoxy-1H-indazole-3-carboxylic acid |
| Molecular Formula | C₁₀H₁₀N₂O₄ |
| Molecular Weight | 222.19 g/mol |
| CAS Number | Not available |
| Typical Solubility | DMSO (≥ 25 mg/mL), Ethanol (Slightly), Water (Insoluble) |
| Appearance | Off-white to pale yellow solid |
Protocol 1: Preparation of Stock Solutions
Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most small molecule inhibitors due to its high solubilizing capacity and compatibility with most biological assays at low final concentrations (<0.5%). Preparing a high-concentration stock allows for accurate serial dilutions and minimizes the final assay solvent concentration, preventing potential artifacts.
Procedure:
-
Weighing: Accurately weigh out 2.22 mg of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid using a calibrated analytical balance.
-
Solubilization: Add 1.0 mL of high-purity, anhydrous DMSO to the solid compound.
-
Mixing: Vortex the solution thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary. This creates a 10 mM stock solution .
-
Aliquoting & Storage: Dispense the stock solution into small-volume, single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
In Vitro Biochemical Kinase Inhibition Assays
The first step in characterizing a potential inhibitor is to confirm its direct activity against purified kinase enzymes.[4] This approach isolates the enzyme-inhibitor interaction from the complexities of a cellular environment.[6]
Experimental Workflow
The following workflow provides a systematic approach to in vitro characterization.
Caption: Workflow for in vitro kinase inhibitor characterization.
Protocol 2: IC₅₀ Determination using a Luminescence-Based ADP Detection Assay
Rationale: This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. The ADP-Glo™ Kinase Assay (Promega) is a widely used example. It works in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used by luciferase to generate a light signal that is directly proportional to the initial kinase activity.[6] An inhibitor will reduce kinase activity, leading to less ADP production and a lower light signal.
Materials:
-
Purified, active kinase of interest.
-
Specific peptide or protein substrate for the kinase.
-
4,6-Dimethoxy-1H-indazole-3-carboxylic acid (prepared as a 10 mM stock in DMSO).
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100).
-
ATP solution at a concentration near the Kₘ for the target kinase.
-
Commercial ADP detection kit (e.g., ADP-Glo™).
-
White, opaque 96-well or 384-well assay plates.
-
Multichannel pipette and a plate-reading luminometer.
Procedure:
-
Inhibitor Dilution Series:
-
Prepare a series of intermediate dilutions of the 10 mM stock solution in DMSO.
-
Perform a final dilution of this series into the Kinase Assay Buffer to create a 10-point dose-response curve (e.g., from 100 µM to 5 nM final concentration). Ensure the final DMSO concentration in all wells is constant and low (e.g., 0.5%). Include a "vehicle control" well containing only DMSO.
-
-
Reaction Setup (per well):
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and its substrate in Kinase Assay Buffer.
-
Pre-incubate the plate at room temperature for 15-20 minutes. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). This time should be within the linear range of the enzyme kinetics, where less than 10% of the substrate has been consumed.[7]
-
-
ADP Detection:
-
Add 25 µL of the ADP-Glo™ Reagent. This stops the kinase reaction and depletes the unused ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of the Kinase Detection Reagent. This converts the ADP to ATP and provides the luciferase/luciferin components. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Assays for Cellular Potency
While in vitro assays confirm direct enzyme inhibition, cell-based assays are essential to determine if the compound can cross the cell membrane, engage its target in a complex physiological environment, and exert a functional effect.[8][9]
Targeted Signaling Pathway Example: PI3K/Akt
Many indazole derivatives target kinases within critical cancer signaling pathways.[3] The PI3K/Akt pathway is a frequently dysregulated pathway that controls cell survival and proliferation.
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Esterification of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid
An Application Guide to the
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the esterification of 4,6-dimethoxy-1H-indazole-3-carboxylic acid. This guide is designed to offer in-depth protocols, mechanistic insights, and practical troubleshooting advice to ensure successful synthesis and purification.
Introduction: The Significance of Indazole Esters
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] Specifically, derivatives of 4,6-dimethoxy-1H-indazole-3-carboxylic acid are valuable intermediates in the synthesis of novel therapeutic agents.[2] Esterification of the 3-carboxylic acid group is a critical transformation, often employed to modulate physicochemical properties such as lipophilicity, solubility, and cell permeability, which are crucial for optimizing drug candidates.
This guide explores two robust and widely applicable methods for the esterification of this specific indazole derivative: the classic Fischer-Speier esterification and the milder Steglich esterification. The choice between these methods depends on the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the desired purity of the final product.
Mechanistic Considerations and Method Selection
The successful esterification of a heterocyclic carboxylic acid requires careful consideration of the reaction mechanism to maximize yield and minimize side products.
Fischer-Speier Esterification
This is a traditional acid-catalyzed esterification that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or methanesulfonic acid (CH₃SO₃H).[3][4] The reaction is an equilibrium process, and to drive it towards the formation of the ester, either the alcohol is used as the solvent (in large excess) or water is removed as it is formed.[5][6]
The mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), proceeds as follows:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic attack by the alcohol on the activated carbonyl carbon.
-
Deprotonation of the resulting oxonium ion.
-
Protonation of one of the hydroxyl groups to form a good leaving group (water).
-
Elimination of water and formation of a protonated ester.
-
Deprotonation to yield the final ester product and regenerate the acid catalyst.[3][7]
-
Advantages: Cost-effective and suitable for large-scale synthesis.[3]
-
Disadvantages: The reaction is reversible and the harsh acidic conditions may not be suitable for all substrates.[6]
Steglich Esterification
The Steglich esterification is a much milder method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[8][9] This method is particularly effective for sterically hindered substrates or those sensitive to acid.[10][11]
The mechanism involves:
-
Activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.
-
The nucleophilic catalyst, DMAP, reacts with the O-acylisourea to form an even more reactive acylpyridinium intermediate. This step is crucial as it prevents a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[10]
-
The alcohol then attacks the acylpyridinium intermediate to form the ester and release DMAP.
-
The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.
-
Advantages: Proceeds under mild, neutral conditions at room temperature, making it suitable for sensitive molecules.[12] High yields are often achieved.[9]
-
Disadvantages: DCC is an allergen and potential sensitizer.[10] The removal of carbodiimide byproducts can sometimes be challenging if EDC is used.
Materials and Reagents
Proper handling and sourcing of high-purity reagents are critical for the success of these protocols.
| Reagent | CAS No. | Molecular Wt. | Properties & Hazards |
| 4,6-Dimethoxy-1H-indazole-3-carboxylic acid | 107059-99-8 | 222.20 g/mol | Solid. May cause skin and eye irritation.[13] |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. |
| Methanesulfonic acid (MsOH) | 75-75-2 | 96.11 g/mol | Corrosive. Causes severe skin burns and eye damage. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Volatile. Suspected of causing cancer. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 g/mol | Toxic. Causes skin irritation and may cause an allergic skin reaction.[10] |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 g/mol | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Aqueous solution. Not classified as hazardous. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Anhydrous solid. Used as a drying agent. |
Detailed Experimental Protocols
Protocol 1: Fischer-Speier Synthesis of Methyl 4,6-dimethoxy-1H-indazole-3-carboxylate
This protocol is adapted from a similar procedure for the esterification of indazole-3-carboxylic acid.[4]
Workflow Diagram
Caption: Workflow for Fischer-Speier Esterification.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dimethoxy-1H-indazole-3-carboxylic acid (1.0 eq, e.g., 2.22 g, 10 mmol) and methanol (20 mL per gram of acid).
-
Rationale: Methanol serves as both the reactant and the solvent. Using it in large excess helps to shift the reaction equilibrium towards the product side.[6]
-
-
Catalyst Addition: While stirring, carefully add methanesulfonic acid (0.1 eq, e.g., 0.065 mL, 1 mmol) dropwise. An exotherm may be observed.
-
Rationale: A strong acid is required to catalyze the reaction by protonating the carboxylic acid's carbonyl group, making it more electrophilic.[3]
-
-
Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 5-7 hours.
-
Rationale: Heating increases the reaction rate to reach equilibrium faster.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The product spot should be less polar than the starting carboxylic acid.
-
Workup - Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately 70% using a rotary evaporator.
-
Workup - Neutralization: Slowly pour the concentrated mixture into a beaker containing an excess of saturated aqueous sodium bicarbonate solution. Stir until gas evolution ceases.
-
Rationale: This step neutralizes the acid catalyst and any remaining carboxylic acid, converting it to its water-soluble sodium salt.
-
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure methyl ester.[14]
Protocol 2: Steglich Synthesis of an Alkyl 4,6-dimethoxy-1H-indazole-3-carboxylate
This protocol is based on the general procedure for Steglich esterification.[9]
Reaction Mechanism Diagram
Caption: Mechanism of Steglich Esterification.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4,6-dimethoxy-1H-indazole-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and 4-DMAP (0.1 eq). Dissolve the components in anhydrous dichloromethane (DCM).
-
Rationale: Anhydrous conditions are crucial as any water present can react with the activated intermediates.
-
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Rationale: Slow addition at low temperature helps to control the reaction rate and minimize side reactions.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates completion. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Rationale: Filtration is an effective way to remove the main byproduct of the DCC coupling.[9]
-
-
Workup - Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Product Characterization and Analysis
Confirmation of the product structure and purity is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most telling change will be the disappearance of the broad carboxylic acid proton signal (typically >10 ppm) and the appearance of new signals corresponding to the alkyl group of the ester. For a methyl ester, a sharp singlet would be expected around 3.9-4.0 ppm. The aromatic and methoxy protons of the indazole core should remain largely unchanged.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Look for the appearance of a new signal for the ester's alkyl carbon (e.g., ~52 ppm for a methyl ester) and a shift in the carbonyl carbon signal from ~165 ppm (acid) to ~162 ppm (ester).[15]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized ester. The molecular ion peak (M+) should correspond to the calculated mass.
-
Infrared (IR) Spectroscopy: The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will disappear, and a strong C=O stretching band for the ester will appear around 1710-1730 cm⁻¹.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive acid catalyst (Fischer).2. Wet reagents/solvents (Steglich).3. Insufficient reaction time or temperature. | 1. Use fresh, high-purity acid.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Extend reaction time and monitor by TLC. |
| Presence of Starting Material | 1. Equilibrium not sufficiently shifted (Fischer).2. Insufficient coupling agent (Steglich). | 1. Use a larger excess of alcohol or employ a Dean-Stark trap to remove water.2. Add an additional portion of DCC/EDC. |
| Formation of N-Acylurea Byproduct (Steglich) | The O-acylisourea intermediate rearranged before reacting with the alcohol. | Ensure a sufficient amount of DMAP is used (0.1-0.2 eq) to facilitate the rapid formation of the acylpyridinium intermediate.[10] |
| Difficult Purification | 1. Byproducts from the Mitsunobu reaction (if used).2. Incomplete removal of DCU (Steglich). | 1. Purification of Mitsunobu reactions can be notoriously difficult due to triphenylphosphine oxide.[16]2. Chill the reaction mixture before filtration to maximize DCU precipitation. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
DCC is a potent skin sensitizer and should be handled with extreme care.[10]
-
Methanesulfonic acid is highly corrosive. Avoid contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.[13][17][18]
References
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. Retrieved from [Link]
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Silva, A. M. S., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(1), 112-130. Retrieved from [Link]
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Evans, M. (2019, July 29). 08.08 Esterification of Carboxylic Acids. YouTube. Retrieved from [Link]
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Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(2), 641-648. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Retrieved from [Link]
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Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]
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Preprints.org. (2025, March 3). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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ACS Omega. (2019, March 7). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. Retrieved from [Link]
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RSC Publishing. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Enthalpy of formation for indazoles. Retrieved from [Link]
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NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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RSC Publishing. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6465-6474. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]
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Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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RSC Publishing. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6465-6474. Retrieved from [Link]
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University of the Fraser Valley. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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VNU Journal of Science. (n.d.). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. Retrieved from [Link]
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Application of Dimethoxy-Indazole Derivatives in Cancer Research: A Technical Guide
This guide provides a comprehensive overview of the application of dimethoxy-indazole derivatives in cancer research. It is intended for researchers, scientists, and drug development professionals seeking to understand the rationale, mechanisms, and practical methodologies for utilizing this important class of molecules in oncology studies. We will delve into the core principles of their action, provide detailed protocols for their evaluation, and present data that underscores their therapeutic potential.
Introduction: The Rise of Indazole Derivatives in Oncology
Indazole-based compounds have emerged as a significant class of heterocyclic molecules in medicinal chemistry, demonstrating a wide array of biological activities.[1] In the realm of oncology, their derivatization, particularly with dimethoxy substitutions, has led to the development of potent multi-targeted tyrosine kinase inhibitors (TKIs).[2] These small molecules are designed to interfere with the signaling pathways that drive tumor growth, progression, and angiogenesis.[3][4] The indazole scaffold has proven to be a versatile platform for designing inhibitors that can target the ATP-binding pockets of various kinases with high affinity and selectivity.[2][5]
The significance of dimethoxy-indazole derivatives lies in their ability to simultaneously inhibit multiple key signaling nodes involved in cancer.[6] Unlike therapies that target a single protein, these multi-targeted agents can overcome resistance mechanisms and offer a broader spectrum of anti-cancer activity.[7] This guide will focus on the practical application of these compounds, providing the necessary context and detailed protocols to empower researchers in their quest for novel cancer therapeutics.
Mechanisms of Action: Targeting Key Cancer Pathways
Dimethoxy-indazole derivatives primarily exert their anti-cancer effects by inhibiting several receptor tyrosine kinases (RTKs) and intracellular kinases that are crucial for tumor cell survival, proliferation, and the formation of a tumor-supportive microenvironment.[6][8] The principal targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and the KIT proto-oncogene receptor tyrosine kinase (c-KIT), as well as downstream signaling cascades like the Raf-MEK-ERK pathway.[6][9][10]
Inhibition of Angiogenesis through VEGFR Blockade
Tumor growth beyond a few millimeters is critically dependent on angiogenesis, the formation of new blood vessels.[11] Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are the primary drivers of this process.[12] Dimethoxy-indazole derivatives, such as Axitinib , Pazopanib , and Nintedanib , are potent inhibitors of VEGFRs.[9][12][13]
By binding to the ATP-binding site of VEGFRs, these inhibitors block the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[13] This ultimately results in the suppression of new blood vessel formation, effectively starving the tumor of essential nutrients and oxygen.[11]
VEGFR Signaling Pathway Inhibition
Targeting Tumor Stroma and Proliferation via PDGFR and FGFR
The tumor microenvironment, which includes cancer-associated fibroblasts (CAFs) and pericytes, plays a crucial role in tumor growth and metastasis.[14] Platelet-Derived Growth Factor (PDGF) and Fibroblast Growth Factor (FGF) signaling pathways are key regulators of these stromal cells.[11][15]
Dimethoxy-indazole derivatives like Dovitinib and Pazopanib inhibit PDGFR and FGFR, leading to the disruption of tumor-stroma interactions and direct inhibition of tumor cell proliferation in cancers where these pathways are dysregulated.[15][16] Inhibition of PDGFR on pericytes can destabilize blood vessels, enhancing the anti-angiogenic effect.[15]
PDGFR & FGFR Signaling Inhibition
Direct Anti-Tumor Effects through c-KIT and Raf-MEK-ERK Inhibition
In certain cancers, such as gastrointestinal stromal tumors (GIST), mutations in the c-KIT receptor lead to constitutive activation and uncontrolled cell proliferation.[17] Dimethoxy-indazole derivatives like Regorafenib and Motesanib are effective inhibitors of c-KIT.[6][18]
Furthermore, the Raf-MEK-ERK pathway is a central signaling cascade that is frequently hyperactivated in many cancers due to mutations in upstream regulators like Ras or Raf itself.[3][7] By inhibiting kinases within this pathway, these compounds can directly block tumor cell proliferation and induce apoptosis.[19][]
c-KIT and Raf-MEK-ERK Pathway Inhibition
Data Presentation: In Vitro Efficacy of Selected Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several dimethoxy-indazole derivatives against various cancer cell lines and kinases, demonstrating their potent and often multi-targeted nature.
| Derivative | Target(s) | Cell Line/Kinase | IC50 (nM) | Reference(s) |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | [13] |
| PDGFR, c-KIT | PDGFRβ, c-KIT | 1.6, 1.7 | [13] | |
| Glioblastoma cell line | Patient-derived | 3580 (72h), 2210 (7d) | [21] | |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3 | VEGFR-1, -2, -3 | 10, 30, 47 | [12] |
| PDGFRα, PDGFRβ, c-KIT | PDGFR-α, -β, c-Kit | 84, 71, 140 | [12] | |
| Melanoma cell lines | 231-BR, WM3899, WM3918 | 1220-2180 | [22] | |
| Nintedanib | VEGFR, FGFR, PDGFR | Kinase assays | 13-34 (VEGFRs), 37-108 (FGFRs), 59-65 (PDGFRs) | N/A |
| Regorafenib | VEGFR1, VEGFR2, VEGFR3 | VEGFR1/2/3 | 13, 4.2, 46 | [6] |
| PDGFRβ, c-KIT, RET, Raf-1 | PDGFRβ, Kit, RET, Raf-1 | 22, 7, 1.5, 2.5 | [6] | |
| Colorectal cancer cell lines | 19 cell lines | 2600-10000 | [1] | |
| Dovitinib | FLT3, c-KIT, FGFR1/3 | FLT3, c-KIT, FGFR1/3 | 1, 2, 8 | |
| VEGFR1/2/3, PDGFRβ | VEGFR1/2/3, PDGFRβ | 10, 13, 8, 27 | ||
| Breast cancer cell lines | MDA-MB-134, SUM52 | 190, 180 | [23] | |
| Cediranib | VEGFR1, KDR (VEGFR2), Flt4 (VEGFR3) | Flt1, KDR, Flt4 | <1, <3, 5 | [24] |
| PDGFRα, PDGFRβ, c-Kit | PDGFRα, PDGFRβ, c-Kit | 5, 36, 2 | [24] | |
| HUVEC proliferation | VEGF-stimulated | 0.4 | [24] | |
| Telatinib | VEGFR2, VEGFR3, PDGFRβ, c-Kit | Kinase assays | N/A | [25] |
| Motesanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | Kinase assays | N/A | [18] |
| HUVEC proliferation | VEGF-induced | 10 | [26] | |
| Linifanib | PDGFRβ, KDR, FLT3, CSF-1R | PDGFRβ, KDR, FLT3, CSF-1R | 2, 4, 4, 7 | N/A |
| HUVEC proliferation | VEGF-stimulated | 0.2 | N/A |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the efficacy of dimethoxy-indazole derivatives.
Cell Viability and Cytotoxicity Assays
4.1.1. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[27]
-
Compound Treatment: Prepare serial dilutions of the dimethoxy-indazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[27]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
4.1.2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Principle: The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Reagent Addition: Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[28]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[28]
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
Western Blotting for Kinase Phosphorylation
Western blotting is used to detect the phosphorylation status of target kinases and downstream signaling proteins, providing direct evidence of target engagement by the inhibitor.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies against the phosphorylated and total forms of the protein of interest.
-
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the dimethoxy-indazole derivative at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated target (e.g., p-VEGFR2, p-ERK) and the total target overnight at 4°C.[29] Also, probe for a loading control like GAPDH or β-actin.[29]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.[29]
-
Cell Migration and Invasion Assays
4.3.1. Wound Healing (Scratch) Assay
This assay is a simple method to study directional cell migration in vitro.
-
Principle: A "wound" is created in a confluent cell monolayer, and the rate of closure of this gap by migrating cells is monitored over time.[30]
-
Protocol:
-
Create a Confluent Monolayer: Seed cells in a 6-well or 24-well plate and grow them to full confluency.
-
Create the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.[18]
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing the dimethoxy-indazole derivative at different concentrations.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
-
4.3.2. Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells through an extracellular matrix barrier.
-
Principle: Cells are seeded in the upper chamber of a transwell insert coated with a basement membrane matrix (e.g., Matrigel). A chemoattractant is placed in the lower chamber. Invasive cells degrade the matrix and migrate through the pores of the insert towards the chemoattractant.[2]
-
Protocol:
-
Rehydrate Inserts: Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Cell Preparation: Harvest and resuspend cancer cells in serum-free medium.
-
Seeding: Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the transwell insert. Add the dimethoxy-indazole derivative to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Staining and Counting: Remove the non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.[2]
-
Imaging and Quantification: Take pictures of the stained cells and count the number of invading cells per field of view.
-
Conclusion and Future Directions
Dimethoxy-indazole derivatives represent a highly promising class of anti-cancer agents with well-defined mechanisms of action targeting key oncogenic pathways. The protocols detailed in this guide provide a robust framework for their preclinical evaluation. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds, exploring novel combination therapies to overcome resistance, and identifying predictive biomarkers to guide their clinical application. The continued investigation of these versatile molecules holds great potential for advancing the field of oncology and improving patient outcomes.
References
-
Motesanib (AMG706), a potent multikinase inhibitor, antagonizes multidrug resistance by inhibiting the efflux activity of the ABCB1. NIH. [Link]
-
Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. PubMed. [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. [Link]
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Imatinib IC 50 values of TEL-PDGFR and FIL1P1-PDGFR constructs. ResearchGate. [Link]
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Anti-tumor activity of motesanib in a medullary thyroid cancer model. PubMed. [Link]
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New insights about the PDGF/PDGFR signaling pathway as a promising target to develop cancer therapeutic strategies. PubMed. [Link]
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Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer. NIH. [Link]
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In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology. PMC - PubMed Central. [Link]
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Broad Antitumor Activity in Breast Cancer Xenografts by Motesanib, a Highly Selective, Oral Inhibitor of Vascular Endothelial Growth Factor, Platelet-Derived Growth Factor, and Kit Receptors. AACR Journals. [Link]
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Application Notes & Protocols: The Emerging Role of Dimethoxy Indazoles in Neurological Disorder Research
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets, many of which are implicated in the pathophysiology of neurological disorders.[2] The strategic addition of dimethoxy groups to the indazole ring system can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target affinity, making dimethoxy indazoles a particularly attractive class of molecules for central nervous system (CNS) drug discovery.[3] This guide provides an in-depth exploration of the role of dimethoxy indazoles in neurological research, detailing their mechanisms of action and providing validated protocols for their investigation. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space for the next generation of neurotherapeutics.
Rationale and Strategic Importance
Indazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antitumor, and potent CNS effects.[1][4] Their therapeutic potential in neurology stems from their ability to modulate key enzymatic and receptor systems that are dysregulated in conditions like Parkinson's disease (PD), Alzheimer's disease (AD), and major depressive disorder.[5]
The rationale for focusing on dimethoxy substitution is threefold:
-
Modulation of Physicochemical Properties: Methoxy groups can fine-tune a molecule's lipophilicity, which is a critical factor for blood-brain barrier (BBB) penetration. They can also block sites of metabolism, potentially improving pharmacokinetic profiles.[3]
-
Enhanced Target Engagement: The oxygen atoms of methoxy groups can act as hydrogen bond acceptors, providing additional interaction points within a target's binding pocket, which can lead to increased potency and selectivity.
-
Bioisosteric Replacement: The indazole scaffold is an effective bioisostere for the native indole moiety found in many endogenous ligands, such as serotonin.[2] This mimicry allows indazole-based compounds to interact with serotonergic and other related CNS targets.
Key Mechanistic Pathways and Therapeutic Targets
Dimethoxy indazoles exert their effects by interacting with several key proteins implicated in neurological diseases.
Kinase Inhibition in Neurodegeneration
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many neurodegenerative diseases.
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease. Inhibition of LRRK2 kinase activity is a promising disease-modifying strategy.[6] Indazole-based compounds have been developed as potent, selective, and CNS-penetrant LRRK2 inhibitors.[6][7] The dimethoxy substituents can be optimized to enhance potency and pharmacokinetic properties.
-
Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[4] Indazole derivatives are effective modulators of this kinase.
Below is a simplified representation of the LRRK2 signaling pathway and the intervention point for indazole-based inhibitors.
Caption: LRRK2 inhibition by dimethoxy indazoles in Parkinson's disease.
Monoamine Oxidase B (MAO-B) Inhibition
MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. Its inhibition increases dopaminergic tone, which is a cornerstone of symptomatic treatment for Parkinson's disease. Several indazole derivatives have been synthesized as potent and selective MAO-B inhibitors.[1][7]
Modulation of Serotonergic Receptors
The serotonin system is a major target for treating depression and psychosis. Indazole analogs of tryptamines (like 5-MeO-DMT) have been evaluated as agonists at serotonin 5-HT2A receptors, indicating their potential as novel psychedelic agents for treating mental health disorders.[2][8][9]
Experimental Design and Workflow
A structured, multi-tiered approach is essential for efficiently evaluating novel dimethoxy indazoles. The workflow should progress from high-throughput in vitro assays to more complex cell-based models, and finally to in vivo validation.
Caption: Tiered experimental workflow for dimethoxy indazole drug discovery.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key assays in the evaluation pipeline.
Protocol 1: In Vitro MAO-B Inhibition Fluorometric Assay
Rationale: This assay provides a rapid and sensitive method to determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-B, a primary target for Parkinson's disease.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., Amplex® Red reagent)
-
Horseradish Peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Test Compounds (dimethoxy indazoles) dissolved in DMSO
-
Positive Control: Selegiline or Rasagiline
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Ex/Em = 530-560/590 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in Assay Buffer to achieve the final desired concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the well is ≤1%.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of diluted test compound, positive control, or vehicle (Assay Buffer with DMSO) to the appropriate wells.
-
Add 25 µL of MAO-B enzyme solution to all wells except the "No Enzyme" control wells. Add 25 µL of Assay Buffer to these wells instead.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a Substrate/HRP working solution according to the manufacturer's instructions. Add 25 µL of this solution to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in the microplate reader pre-heated to 37°C. Read the fluorescence kinetically every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: % Inhibition = 100 * [1 - (Rate_Compound - Rate_NoEnzyme) / (Rate_Vehicle - Rate_NoEnzyme)].
-
Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation System:
-
Positive Control (Selegiline): Should yield an IC50 value consistent with literature reports.
-
Vehicle Control (DMSO): Represents 0% inhibition.
-
No Enzyme Control: Represents background fluorescence and should be minimal.
Protocol 2: In Vitro Neuroprotection Assay in SH-SY5Y Cells
Rationale: This cell-based assay assesses the ability of a compound to protect a human neuronal-like cell line from a specific neurotoxin, modeling disease-relevant pathology. For a Parkinson's model, the neurotoxin 6-hydroxydopamine (6-OHDA) is commonly used.[10]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete Culture Medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Neurotoxin: 6-hydroxydopamine (6-OHDA), freshly prepared in saline with 0.02% ascorbic acid.
-
Test Compounds (dimethoxy indazoles)
-
Positive Control: A known neuroprotective agent (e.g., N-acetylcysteine)
-
Cell Viability Reagent (e.g., MTT or Resazurin)
-
Clear, flat-bottom 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing the desired concentrations of the test compound, positive control, or vehicle. Incubate for 1-2 hours.
-
Toxin Exposure: Add 10 µL of a concentrated 6-OHDA solution to the wells to achieve a final toxic concentration (e.g., 50-100 µM). This concentration should be pre-determined to cause ~50% cell death in 24 hours. Do not add toxin to the "Vehicle Control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Viability Assessment:
-
Remove the medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., DMSO or a detergent-based solution) and incubate for 15 minutes with shaking to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data: % Cell Viability = 100 * (Abs_Compound - Abs_ToxinOnly) / (Abs_Vehicle - Abs_ToxinOnly).
-
Plot % Cell Viability versus compound concentration to evaluate the dose-dependent protective effect.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison and decision-making.
Table 1: In Vitro Target Engagement of Lead Dimethoxy Indazoles
| Compound ID | MAO-B IC50 (nM) | LRRK2 IC50 (nM) | 5-HT2A Ki (nM) |
|---|---|---|---|
| DM-IND-01 | 15.2 | >10,000 | 540 |
| DM-IND-02 | >10,000 | 8.7 | >10,000 |
| DM-IND-03 | 150.6 | 210.3 | 25.1 |
| Selegiline | 9.8 | N/A | N/A |
Interpretation: DM-IND-01 is a potent and selective MAO-B inhibitor. DM-IND-02 is a potent and selective LRRK2 inhibitor. DM-IND-03 shows polypharmacology, which could be desirable or undesirable depending on the therapeutic strategy.
Table 2: Neuroprotective and Pharmacokinetic Properties
| Compound ID | Neuroprotection EC50 (µM) (vs. 6-OHDA) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/EC50) | Brain/Plasma Ratio (at 2h) |
|---|---|---|---|---|
| DM-IND-01 | 1.2 | >100 | >83 | 0.9 |
| DM-IND-02 | 0.8 | 75.4 | 94 | 1.5 |
| DM-IND-03 | 5.6 | 20.1 | 3.6 | 0.2 |
Interpretation: DM-IND-02 shows the most potent neuroprotection with a good selectivity index and excellent brain penetration (Brain/Plasma ratio > 1), making it a strong candidate for in vivo efficacy studies.[6] DM-IND-03 has a poor therapeutic window and low brain penetration, making it less ideal.
Conclusion and Future Directions
The dimethoxy indazole scaffold represents a versatile and promising platform for the discovery of novel therapeutics for neurological disorders. By systematically applying the target-driven and phenotypic assays outlined in this guide, researchers can effectively identify and optimize lead candidates. The key to success lies in a multiparametric optimization approach, balancing target potency with crucial cell-based activity and ADME properties, particularly blood-brain barrier penetration. Future research should focus on exploring novel substitutions on the indazole ring, investigating their potential in other neurological conditions such as epilepsy and amyotrophic lateral sclerosis (ALS), and developing these leads into clinically viable drug candidates.
References
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Zhang, S.G., Liang, C.G., & Zhang, W.H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
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Bentham Science Publishers. (n.d.). Importance of Indazole against Neurological Disorders. Bentham Science. [Link]
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Mal, P., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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Kumar, A., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. [Link]
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Sabnis, R. W. (2025). Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ResearchGate. [Link]
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Cummins, B. R., et al. (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. [Link]
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Di Bella, D., et al. (2023). Editorial: In vitro and in vivo models for neurodevelopmental disorders. Frontiers in Molecular Neuroscience. [Link]
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InnoSer. (n.d.). In vitro neurology assays. InnoSer. [Link]
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Sabnis, R. W. (2025). Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ACS Medicinal Chemistry Letters. [Link]
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Best, J. D., & Alderton, W. K. (2008). Zebrafish: An in vivo model for the study of neurological diseases. Drug Discovery Today: Technologies. [Link]
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Cummins, B. R., et al. (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Publications. [Link]
- Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
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Request PDF. (n.d.). Importance of Indazole against Neurological Disorders. ResearchGate. [Link]
-
Scott, J. D., et al. (2022). Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry. [Link]
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Request PDF. (2023). Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. ResearchGate. [Link]
-
Lee, B., et al. (2012). Anticonvulsant action of indazole. Neuroscience Letters. [Link]
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Kumar, A., et al. (2015). A Combined In Vitro Assay for Evaluation of Neurotrophic Activity and Cytotoxicity. Assay and Drug Development Technologies. [Link]
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Identification of byproducts in 4,6-Dimethoxy-1H-indazole-3-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, identify potential byproducts, and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding and practical, field-tested insights to ensure the integrity and success of your synthetic endeavors.
Introduction to the Synthesis and Potential Challenges
The synthesis of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical synthetic route commences with the formylation of 3,5-dimethoxyaniline, followed by nitration, reduction of the nitro group, diazotization of the resulting aniline, and subsequent intramolecular cyclization to form the indazole ring, and finally, oxidation to the carboxylic acid.
While theoretically straightforward, this pathway is fraught with potential side reactions that can lead to a variety of byproducts. The electron-rich nature of the dimethoxy-substituted benzene ring influences the regioselectivity of electrophilic substitution and the stability of intermediates, often resulting in isomeric impurities and rearrangement products. This guide will address these challenges in a practical question-and-answer format.
Troubleshooting Guide & FAQs
FAQ 1: My initial formylation of 3,5-dimethoxyaniline gives a low yield of the desired 2-amino-4,6-dimethoxybenzaldehyde. What are the likely side reactions?
Answer:
The formylation of 3,5-dimethoxyaniline is typically achieved via a Vilsmeier-Haack or similar reaction. The primary challenge is controlling the regioselectivity and preventing over-reaction.
-
Likely Byproduct: Diformylation at both the 2- and 6-positions is a common side reaction due to the activating effect of the two methoxy groups.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the formylating agent (e.g., POCl₃/DMF). Use of a slight excess is acceptable, but a large excess will promote diformylation.
-
Temperature: Maintain a low reaction temperature (0-5 °C) during the addition of the formylating agent to enhance selectivity.
-
Work-up: A careful aqueous work-up is crucial to hydrolyze the intermediate iminium salt to the aldehyde without promoting side reactions.
-
FAQ 2: During the nitration of 2-formyl-3,5-dimethoxyaniline, I observe multiple spots on my TLC plate. What are these likely byproducts?
Answer:
Nitration of an activated aromatic ring like 2-formyl-3,5-dimethoxyaniline can lead to isomeric byproducts. The directing effects of the formyl, amino, and methoxy groups are crucial.
-
Predicted Byproducts:
-
Isomeric Nitro Compounds: While the desired product is 2-formyl-3,5-dimethoxy-6-nitroaniline, nitration at other positions can occur, though are sterically and electronically less favored.
-
Oxidation Products: The strong oxidizing conditions of nitration can lead to the oxidation of the aldehyde to a carboxylic acid or degradation of the starting material.
-
-
Identification and Mitigation:
-
TLC Analysis: Use a combination of polar and non-polar solvent systems to achieve good separation of the isomers on TLC.
-
NMR Spectroscopy: ¹H NMR is invaluable for distinguishing between isomers by examining the coupling patterns and chemical shifts of the aromatic protons.
-
Reaction Conditions: Use milder nitrating agents if possible, and maintain strict temperature control to minimize side reactions.
-
FAQ 3: The intramolecular cyclization of the diazonium salt of 2-amino-6-formyl-3,5-dimethoxyaniline is not proceeding to completion, and I am isolating a significant amount of a phenolic byproduct. What is happening?
Answer:
The intramolecular cyclization to form the indazole ring is a critical step. The formation of a phenolic byproduct strongly suggests a competing reaction of the diazonium salt.
-
Plausible Byproduct: The diazonium salt can be captured by water in the reaction mixture, leading to the formation of a phenol (a Schiemann-type reaction). This is a common side reaction in diazotization chemistry, especially if the cyclization is slow.[1][2]
-
Mechanistic Insight: The diazonium salt exists in equilibrium with a diazo-hydrate, which can lose nitrogen gas to form a highly reactive aryl cation. This cation can then be trapped by water to yield the phenol.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure your solvent and reagents are as dry as possible to minimize the concentration of water.
-
Temperature Control: While low temperatures are necessary for the stability of the diazonium salt, slightly elevated temperatures may be required to promote the cyclization over the competing hydrolysis. This requires careful optimization.
-
Acid Catalyst: The choice and concentration of the acid catalyst can influence the rate of cyclization.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for In-Process Control
This method is designed for monitoring the progress of the reaction and identifying the presence of key impurities.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Rationale: The C18 column provides good separation for aromatic compounds of varying polarity. The formic acid in the mobile phase helps to protonate the carboxylic acid and any basic nitrogen atoms, leading to sharper peaks. A gradient elution is necessary to resolve both early-eluting polar starting materials and later-eluting non-polar byproducts.
Protocol 2: Sample Preparation for NMR and Mass Spectrometry
Accurate identification of byproducts requires clean samples for spectroscopic analysis.
-
Crude Reaction Mixture: Dilute a small aliquot of the reaction mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and filter to remove any solids. This provides a snapshot of all components.
-
Isolated Impurities: If an impurity can be partially purified by column chromatography, collect the relevant fractions and concentrate them. Prepare a concentrated sample for NMR to maximize the signal of the low-level component. For LC-MS analysis, dilute the fraction in the initial HPLC mobile phase.
Visualizing Reaction Pathways
Main Synthetic Pathway
Caption: Proposed synthetic route for 4,6-Dimethoxy-1H-indazole-3-carboxylic acid.
Formation of Key Byproducts
Caption: Formation pathways for common byproducts from the diazonium intermediate and the desired product.
In-Depth Analysis of Potential Byproducts
Isomeric Indazoles
The cyclization of the diazonium salt could potentially lead to the formation of isomeric indazoles if the initial nitration step is not completely regioselective. For instance, if nitration occurs at the 4-position instead of the 6-position, the final product would be the 4,6-dimethoxy-5-nitro-1H-indazole-3-carboxylic acid isomer.
Decarboxylation Product
Indazole-3-carboxylic acids can be susceptible to decarboxylation under harsh thermal conditions or in the presence of certain metal catalysts. This would result in the formation of 4,6-dimethoxy-1H-indazole.
-
Identification: This byproduct would be readily identifiable by the absence of the carboxylic acid proton in the ¹H NMR spectrum and the lack of a carbonyl stretch in the IR spectrum. Mass spectrometry would show a loss of 44 Da (CO₂) from the parent mass.
N-Oxide Formation
During the synthesis, particularly if oxidizing conditions are not well-controlled, oxidation of the indazole nitrogen atoms can occur, leading to the formation of N-oxides.
Unreacted Intermediates
Incomplete reactions at any stage will result in the presence of starting materials or intermediates in the final product. Careful monitoring by TLC or HPLC is essential to ensure each step goes to completion.
Conclusion
The synthesis of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid presents a number of challenges that can be overcome with a thorough understanding of the reaction mechanisms and potential side reactions. By employing careful experimental technique and robust analytical monitoring, researchers can successfully navigate this synthetic pathway and obtain the desired product in high purity. This guide serves as a starting point for troubleshooting and should be supplemented with a careful review of the cited literature for a deeper understanding of the underlying chemical principles.
References
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
- Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]
- Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). US20110172428A1.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]
-
Pujari, J. N., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]
-
Elguero, J., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 86(15), 10245–10255. Available at: [Link]
-
Gelin, R., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13837–13843. Available at: [Link]
-
Antonides, L. H., et al. (2020). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. Available at: [Link]
- Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. US20040248960A1.
-
Al-Abachi, A. M., & Al-Ghabsha, T. S. (2020). 2,5-dimethoxyaniline as a New Coupling Agent for the Spectrophotometric Determination of Sulfamethoxazole by Diazotization-Coupling Reaction. ResearchGate. Available at: [Link]
-
Muszalska, I., et al. (2009). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 66(2), 131-137. Available at: [Link]
-
ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). A Convenient Method for the Conversion of a Carboxy Group into a 4,6-Dimethoxy-1,3,5-triazine Group: Application to N-Benzylpyroglutamic Acids. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
Sources
Technical Support Center: Synthesis of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid
Here is the technical support center for improving the yield of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid synthesis.
Welcome to the technical support guide for the synthesis of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and detailed protocols to help you navigate common challenges and optimize your reaction yields.
The indazole scaffold is a privileged structure in medicinal chemistry, and 4,6-Dimethoxy-1H-indazole-3-carboxylic acid serves as a crucial building block for numerous pharmacologically active molecules.[1][2] However, its synthesis can present challenges, from inefficient cyclization to problematic final-step hydrolysis. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Section 1: Foundational Knowledge - Synthetic Strategies
Q1: What is the most reliable and high-yielding synthetic route to prepare 4,6-Dimethoxy-1H-indazole-3-carboxylic acid?
A1: While several methods exist for constructing the indazole ring system, a highly effective and modern approach involves a [3+2] cycloaddition reaction between a substituted aryne and an ethyl diazoacetate, followed by saponification.[3][4] This strategy offers excellent regioselectivity for the 3-carboxylic acid position and generally proceeds under mild conditions, making it suitable for complex substrates.
The key steps are:
-
In Situ Aryne Generation: A suitably substituted phenyl precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, is treated with a fluoride source (e.g., TBAF or CsF) to generate the reactive aryne intermediate.
-
[3+2] Cycloaddition: The generated aryne immediately reacts with ethyl diazoacetate in a 1,3-dipolar cycloaddition to form the ethyl 1H-indazole-3-carboxylate ring system.[4]
-
Saponification: The resulting ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.
This route avoids the often harsh conditions and potential side reactions associated with older methods like the Fischer indole synthesis or reactions starting from isatins.[5][6]
Caption: Recommended synthetic pathway for 4,6-Dimethoxy-1H-indazole-3-carboxylic acid.
Section 2: Troubleshooting Guide - The Cyclization Step
Q2: My [3+2] cycloaddition reaction to form the indazole ester is showing low yield and multiple byproducts on TLC/LCMS. What are the likely causes and how can I optimize it?
A2: Low yield in the aryne cycloaddition step is a common problem that can almost always be traced back to reaction conditions or reagent quality. The aryne is a highly reactive and short-lived intermediate, so its efficient trapping is paramount.
Here is a systematic guide to troubleshooting this critical step.
| Potential Cause | Scientific Rationale & Explanation | Recommended Action |
| Moisture in Reaction | The fluoride source (TBAF) is hygroscopic, and water will protonate the aryne precursor or the aryne itself, quenching the desired reaction pathway. | Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Use anhydrous THF, preferably freshly distilled or from a solvent purification system.[4] |
| Poor Reagent Quality | Ethyl Diazoacetate (EDA): EDA is unstable and can decompose over time. Its purity is critical for good yield. TBAF Solution: The concentration of commercial TBAF solutions can vary. | Use freshly prepared or recently purchased EDA. Verify the concentration of your TBAF solution via titration if results are inconsistent. |
| Suboptimal Temperature | The generation of the aryne is typically performed at low temperatures (-78 °C) to control its reactivity and prevent side reactions.[4] Allowing the reaction to warm prematurely can lead to aryne polymerization or other undesired pathways. | Maintain a strict temperature of -78 °C during the addition of the fluoride source. Use a dry ice/acetone bath. Allow the reaction to warm to room temperature slowly over several hours to ensure complete reaction.[4] |
| Incorrect Stoichiometry | An excess of ethyl diazoacetate is typically used to ensure the aryne is trapped efficiently.[4] Insufficient EDA will lead to lower yields of the desired product. | Use 1.5 to 2.0 equivalents of ethyl diazoacetate relative to the aryne precursor. |
| Inefficient Stirring | The reaction is heterogeneous at first, and localized high concentrations of the fluoride source can cause side reactions. | Use vigorous mechanical or magnetic stirring to ensure rapid mixing, especially during the dropwise addition of the TBAF solution. |
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Start -> CheckMoisture; CheckMoisture -> CheckReagents [label="Yes"]; CheckMoisture -> ActionMoisture [label="No"]; ActionMoisture -> Start [label="Re-run Experiment"];
CheckReagents -> CheckTemp [label="Yes"]; CheckReagents -> ActionReagents [label="No"]; ActionReagents -> Start [label="Re-run Experiment"];
CheckTemp -> CheckStoich [label="Yes"]; CheckTemp -> ActionTemp [label="No"]; ActionTemp -> Start [label="Re-run Experiment"];
CheckStoich -> Success [label="Yes"]; CheckStoich -> ActionStoich [label="No"]; ActionStoich -> Start [label="Re-run Experiment"]; }
Caption: Troubleshooting workflow for the indazole ester cyclization step.
Section 3: Troubleshooting Guide - The Saponification (Hydrolysis) Step
Q3: The final hydrolysis of my ethyl ester to the carboxylic acid is incomplete, slow, or results in decomposition. How can I achieve a clean and complete conversion?
A3: Saponification of sterically unhindered esters is often straightforward, but issues can arise from poor substrate solubility, inappropriate choice of base, or harsh reaction conditions leading to side reactions like decarboxylation.[7][8]
The key is to find conditions that are strong enough to hydrolyze the ester but mild enough to preserve the indazole core.
| Parameter | NaOH | KOH | LiOH | Scientific Rationale & Recommendations |
| Reactivity | Strong | Strong | Moderate | LiOH is often the base of choice for sensitive substrates as it can be effective at room temperature, minimizing thermal decomposition.[8] The smaller lithium cation can better coordinate with the carbonyl oxygen, facilitating hydrolysis. |
| Solvent System | THF/H₂O, MeOH/H₂O | THF/H₂O, EtOH/H₂O | THF/H₂O (1:1) | A co-solvent like THF or MeOH is essential to dissolve the organic ester in the aqueous base.[8][9] Caution: Using methanol with NaOH/KOH can lead to transesterification if the reaction is incomplete, although this is less of a concern when driving the reaction to the carboxylate salt. |
| Temperature | RT to 60 °C | RT to 60 °C | RT to 40 °C | Start at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is slow, but monitor by TLC/LCMS for any signs of decomposition. Prolonged heating at high temperatures can risk decarboxylation of the product. |
| Work-up | Crucial | Crucial | Crucial | After the reaction is complete, cool the mixture in an ice bath and acidify slowly with cold 1M HCl to a pH of ~3-4. Rapid or localized acidification with concentrated acid can cause degradation. The product should precipitate and can be collected by filtration. |
Expert Tip: If your substrate is poorly soluble even with a co-solvent, this can severely hinder the hydrolysis.[10] In such cases, using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes facilitate the reaction, though optimizing the solvent system first is recommended.
Section 4: Detailed Experimental Protocol
This protocol is an optimized procedure based on established literature methods for analogous systems.[4]
Synthesis of Ethyl 4,6-Dimethoxy-1H-indazole-3-carboxylate
-
Preparation: To a flame-dried 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet, add 3,5-dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, ~0.1 M concentration) via cannula.
-
Reagent Addition: Add ethyl diazoacetate (1.5 eq) via syringe.
-
Cooling: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Aryne Generation: While stirring vigorously, add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 eq) dropwise via syringe pump over 45 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, stir the mixture at -78 °C for 1.5 hours. Then, remove the cooling bath and allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure ethyl ester.
Saponification to 4,6-Dimethoxy-1H-indazole-3-carboxylic acid
-
Dissolution: Dissolve the purified ethyl ester (1.0 eq) in a 1:1 mixture of THF and water.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LCMS until all starting material is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction mixture in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is ~3-4. A precipitate should form.
-
Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the final product.
Section 5: Frequently Asked Questions (FAQs)
Q4: How do I confirm the identity and purity of my final product? A4: A combination of analytical techniques is essential.
-
¹H and ¹³C NMR: This will confirm the structure, showing the characteristic peaks for the aromatic protons, methoxy groups, and the absence of the ethyl ester signals.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
HPLC: This is the best method to determine the purity of the final compound. A purity level of >95% is typically required for subsequent biological testing or drug development steps.
Q5: I see two isomeric products in my final material. What could be the cause? A5: While the aryne cycloaddition is generally regioselective, some older methods for indazole synthesis can produce both N1-H and N2-H tautomers or isomers, especially if alkylation is involved.[11] The 1H-indazole is typically the more thermodynamically stable tautomer.[11] Careful purification by chromatography or recrystallization may be necessary. If you are using the recommended aryne route, isomeric byproducts are less common, and the issue may stem from an impurity in your starting materials.
Q6: Are there any specific safety considerations for this synthesis? A6: Yes. Ethyl diazoacetate is toxic and potentially explosive , especially in undiluted form. It should be handled with care in a well-ventilated fume hood, avoiding contact with strong acids or metals. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 25, 2026, from [Link]
- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved January 25, 2026, from [Link]
- Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Sharma, V., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved January 25, 2026, from [Link]
-
Reddit. (2022). Hydrolysis product troubleshooting. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). How to hydrolyze ester in presence of isoxazole moiety?. Retrieved January 25, 2026, from [Link]
-
Pautard-Cooper, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13145-13152. Retrieved January 25, 2026, from [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(11), 5190-5196. Retrieved January 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved January 25, 2026, from [Link]
-
Reddit. (2023). Why are my ester hydrolysis not working. Retrieved January 25, 2026, from [Link]
- Google Patents. (2009). WO 2009/144554 A1.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved January 25, 2026, from [Link]
-
Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved January 25, 2026, from [Link]
-
Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. Retrieved January 25, 2026, from [Link]
-
Contente, M. L., et al. (2019). Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. Catalysts, 9(3), 241. Retrieved January 25, 2026, from [Link]
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Technical Support Center: Ensuring the Stability of 4,6-Dimethoxy-1H-indazole-3-carboxylic Acid
Welcome to the dedicated technical support center for 4,6-Dimethoxy-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this valuable compound during storage and handling. By understanding the potential degradation pathways and implementing the robust protocols outlined below, you can ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid during storage?
A1: The degradation of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid is primarily influenced by three main factors: light, heat, and oxidizing agents. The indazole core is susceptible to photolytic degradation, while the carboxylic acid group can undergo thermal decarboxylation. Furthermore, the electron-rich dimethoxy-substituted benzene ring can be prone to oxidation.
Q2: I've noticed a change in the color of my compound from a white/off-white powder to a yellowish or brownish hue. What could be the cause?
A2: A color change is a common indicator of degradation. This is often due to the formation of colored degradation products resulting from oxidation or photodecomposition. It is crucial to investigate the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation.
Q3: What are the ideal storage conditions for 4,6-Dimethoxy-1H-indazole-3-carboxylic acid to ensure its long-term stability?
A3: To ensure the long-term stability of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid, it is imperative to store it in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at or below -20°C. This combination of conditions mitigates exposure to light, moisture, and oxygen, while the low temperature minimizes the rate of potential thermal degradation.
Q4: Can I store the compound in a solution? If so, what are the recommended solvents and storage conditions?
A4: Storing 4,6-Dimethoxy-1H-indazole-3-carboxylic acid in solution is generally not recommended for long-term storage due to the increased potential for solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent such as anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Prepare the solution fresh and store it at -20°C or below in a tightly sealed container, protected from light. It is advisable to use such solutions as quickly as possible.
Q5: What analytical techniques are recommended for monitoring the stability of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most suitable technique for monitoring the purity and degradation of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid. This method can separate the parent compound from its potential degradation products, allowing for accurate quantification of its purity over time.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical approach to troubleshooting.
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting observed degradation of the compound.
Problem 1: An unknown peak is observed in the HPLC chromatogram of a recently purchased or stored batch.
-
Potential Cause A: Inherent impurity from synthesis. Not all degradation is a result of poor storage. The impurity may have been present from the manufacturing process.
-
Troubleshooting Step: Compare the chromatogram with the supplier's Certificate of Analysis (CoA). If the peak is not reported, it may be a new degradation product.
-
-
Potential Cause B: Degradation due to improper storage. Exposure to light, heat, or oxygen can lead to the formation of new chemical entities.
-
Troubleshooting Step: Review the storage history of the compound. Was it stored in a freezer, protected from light, and under an inert atmosphere? If not, this is the likely cause. A forced degradation study can help to identify if the unknown peak corresponds to a known degradation product.
-
Problem 2: Inconsistent results in biological assays using different batches of the compound.
-
Potential Cause: Varying levels of purity or the presence of active/interfering degradants. Degradation products may have different biological activities or interfere with the assay.
-
Troubleshooting Step: Analyze all batches used by a validated stability-indicating HPLC method to determine the purity of each. Correlate the purity data with the observed biological activity. It is crucial to use batches with consistent and high purity for reliable and reproducible results.
-
Understanding the Degradation Pathways
The chemical structure of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid contains several functionalities that are susceptible to degradation under certain conditions. Understanding these pathways is key to preventing them.
Caption: Potential degradation pathways for 4,6-Dimethoxy-1H-indazole-3-carboxylic acid.
-
Photodegradation: The indazole ring system can absorb UV light, leading to photochemical reactions. This can result in complex rearrangements or cleavage of the heterocyclic ring. The presence of electron-donating methoxy groups can further influence the photostability.[1][2]
-
Thermal Degradation (Decarboxylation): Aromatic carboxylic acids, particularly those with electron-donating groups, can be susceptible to decarboxylation upon heating, leading to the loss of the carboxylic acid group as carbon dioxide.[3] In this case, the product would be 4,6-dimethoxy-1H-indazole.
-
Oxidative Degradation: The electron-rich nature of the dimethoxy-substituted benzene ring makes it susceptible to oxidation. This can lead to demethylation of the methoxy groups to form hydroxylated species or oxidation of the indazole ring itself.[4]
-
Hydrolytic Degradation: While generally less of a concern for the solid material if stored under dry conditions, the methoxy groups could potentially undergo hydrolysis to hydroxyl groups under strongly acidic or basic conditions, especially in solution.
Recommended Storage and Handling Protocols
To minimize degradation, adhere to the following protocols:
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below | Reduces the rate of thermal degradation (decarboxylation). |
| Light | Protect from light (use amber vials) | Prevents photodegradation of the indazole ring.[5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidative degradation. |
| Container | Tightly sealed glass vial | Prevents moisture and oxygen ingress. |
| Form | Solid powder | More stable than solutions for long-term storage. |
Handling Procedure:
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the cold solid.
-
Handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Weigh out the required amount quickly and reseal the container tightly under an inert atmosphere.
-
Return the container to the recommended storage conditions promptly.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[6]
Objective: To intentionally degrade 4,6-Dimethoxy-1H-indazole-3-carboxylic acid under various stress conditions.
Materials:
-
4,6-Dimethoxy-1H-indazole-3-carboxylic acid
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., methanol) and dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a minimal amount of a suitable organic solvent and dilute with 0.1 M NaOH to a final concentration of approximately 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[7]
-
Thermal Degradation: Place the solid compound in a thin layer in a glass vial and heat in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound spread in a thin layer in a quartz dish to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9][10] A control sample should be wrapped in aluminum foil to protect it from light.
-
Control Samples: Prepare a solution of the compound in the same solvent system used for the stress conditions and store it at -20°C, protected from light. Also, maintain a solid control sample under the same protected conditions.
-
Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis. Analyze the stressed samples along with the control samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 4,6-Dimethoxy-1H-indazole-3-carboxylic acid from its potential degradation products.
Table 2: Example HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, then return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 290 nm (or scan with a PDA detector) |
| Injection Volume | 10 µL |
Note: This is a starting point. The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[11][12]
References
-
Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Effect of Long-Term Storage in Light and Dark at Room Temperature on Physicochemical Characteristics of Some Vegetable Oils. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
-
A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved January 26, 2026, from [Link]
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Optimization of Hydrogen Peroxide Concentrations for Inducing Oxidative Stress in Bovine Oocytes Prior to In Vitro Maturation. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Technical Support Center: Safe Handling of Solid Organic Acids in the Laboratory
This guide provides comprehensive safety and handling information for solid organic acids, tailored for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to mitigate risks and ensure a safe laboratory environment. The information herein is based on established safety protocols and authoritative sources to ensure scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with solid organic acids?
A1: Solid organic acids, while generally less corrosive than their inorganic counterparts, pose several significant hazards. The primary risks include:
-
Dermal and Eye Irritation/Corrosion: Many solid organic acids can cause severe skin irritation, chemical burns, and serious eye damage upon contact.[1][2] The severity depends on the specific acid, its concentration, and the duration of contact.
-
Respiratory Irritation: Inhalation of dust from solid organic acids can irritate the respiratory tract, leading to coughing, shortness of breath, and in some cases, more severe respiratory issues.[3][4]
-
Toxicity: Some organic acids are toxic if ingested or absorbed through the skin. For example, oxalic acid is harmful if swallowed or in contact with skin.[2]
-
Flammability/Combustibility: While many are solids, some organic acids can be combustible and may form explosive dust-air mixtures.[1][5]
-
Reactivity: Organic acids can react exothermically with bases, oxidizing agents, and other incompatible materials, potentially leading to heat generation or the release of toxic gases.[6][7][8]
Q2: What are the fundamental principles of safely handling solid organic acids?
A2: The cornerstone of safely handling solid organic acids is a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
-
Engineering Controls: Always handle solid organic acids in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[1][7][9]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving these acids.[1][7] Ensure all containers are clearly labeled with the chemical name and associated hazards.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling solid organic acids.[6] Do not eat, drink, or smoke in the laboratory.[3]
Q3: What Personal Protective Equipment (PPE) is mandatory when working with solid organic acids?
A3: The appropriate PPE is your last line of defense against exposure. The following are essential:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[1][9] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Skin Protection: A lab coat and closed-toe shoes are required.[1][9] For handling larger quantities or more hazardous solid organic acids, a chemical-resistant apron is recommended.[7]
-
Hand Protection: Chemical-resistant gloves are crucial. The choice of glove material depends on the specific acid and any solvents being used. Nitrile gloves are often suitable for many organic acids, but it is essential to consult the manufacturer's glove compatibility chart.[1][10]
Q4: What are the best practices for storing solid organic acids?
A4: Proper storage is critical to prevent accidental reactions and degradation.
-
Segregation: Store organic acids separately from bases, oxidizing agents, and other incompatible materials.[7][8][9] A table of incompatible chemicals should be readily available.[11]
-
Ventilation: Store in a cool, dry, and well-ventilated area.[7]
-
Containers: Keep containers tightly closed and clearly labeled.[7][9] Do not store in metal containers.[7]
-
Cabinets: Organic acids can be stored in a dedicated corrosives cabinet. If stored in the same cabinet as inorganic acids, they should be in separate secondary containment.[12]
Q5: How should I properly dispose of solid organic acid waste?
A5: Solid organic acid waste must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and compatible container.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the name of the acid.
-
Disposal: Follow your institution's hazardous waste disposal procedures. Do not dispose of solid organic acids down the drain.[9]
Troubleshooting Guides
Scenario 1: You have spilled a small amount of a solid organic acid on the benchtop.
Troubleshooting Protocol:
-
Alert and Isolate: Immediately alert your colleagues in the vicinity and restrict access to the spill area.[13]
-
Consult the SDS: Refer to the Safety Data Sheet (SDS) for the specific acid to understand its hazards and recommended cleanup procedure.[14]
-
Don Appropriate PPE: At a minimum, wear chemical splash goggles, a lab coat, and chemical-resistant gloves.[14]
-
Neutralize (if applicable): For many organic acids, you can neutralize the spill by gently covering it with a suitable neutralizing agent like sodium bicarbonate.[9]
-
Absorb and Collect: Once neutralized, carefully sweep the solid material into a dustpan.[15] Avoid creating dust.[15] Place the collected material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials in the hazardous waste container.[15]
-
Dispose: Seal and label the hazardous waste container and arrange for its disposal according to your institution's guidelines.
-
Report: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department.[14]
Scenario 2: A colleague has been exposed to a solid organic acid on their skin or in their eyes.
Troubleshooting Protocol:
-
Immediate Action - Skin Exposure:
-
Quickly brush off any visible solid chemical from the skin, being careful not to spread it further.[16]
-
Immediately flush the affected area with copious amounts of cool running water for at least 15-20 minutes.[9][17]
-
Remove any contaminated clothing while continuing to flush.[16]
-
Seek immediate medical attention.[17]
-
-
Immediate Action - Eye Exposure:
-
Provide Information: If possible, provide the name of the chemical and its SDS to the medical responders.[17]
Scenario 3: You experience respiratory irritation after handling a solid organic acid.
Troubleshooting Protocol:
-
Move to Fresh Air: Immediately move to an area with fresh air.[7]
-
Seek Medical Attention: If symptoms such as coughing, wheezing, or shortness of breath persist, seek immediate medical attention.[4][20]
-
Report the Incident: Inform your supervisor and EHS department about the exposure.
-
Review Procedures: Re-evaluate the handling procedures and engineering controls to prevent future incidents. This may include ensuring the fume hood is functioning correctly or implementing the use of respiratory protection.
Data and Visualizations
Table 1: Hazard Summary of Common Solid Organic Acids
| Organic Acid | Key Hazards | GHS Pictograms | NFPA 704 Rating | Recommended PPE |
| Benzoic Acid | Skin and eye irritation, respiratory irritation. | Health: 2, Flammability: 1, Instability: 0 | Goggles, gloves, lab coat | |
| Citric Acid | Serious eye irritation. | Health: 2, Flammability: 1, Instability: 0 | Goggles, gloves, lab coat | |
| Oxalic Acid | Harmful if swallowed or in contact with skin, causes serious eye damage.[2] | Health: 3, Flammability: 1, Instability: 0[21] | Goggles, face shield, chemical-resistant gloves, lab coat, apron | |
| Salicylic Acid | Harmful if swallowed, causes serious eye damage, suspected of damaging fertility or the unborn child.[22] | Health: 2, Flammability: 1, Instability: 0 | Goggles, gloves, lab coat | |
| Tartaric Acid | Causes serious eye damage.[5][23] | Health: 2, Flammability: 1, Instability: 1 | Goggles, gloves, lab coat |
Note: NFPA 704 ratings are based on a scale of 0 (minimal hazard) to 4 (severe hazard).
Diagram 1: Solid Organic Acid Spill Response Workflow
Caption: Workflow for responding to a solid organic acid spill.
Diagram 2: PPE Selection Logic for Solid Organic Acids
Caption: Decision tree for selecting appropriate PPE.
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Organic Acid Standard Operating Procedure. (n.d.). University of Washington. Retrieved from [Link]
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ORGANIC ACID Safety Data Sheet. (n.d.). Blue Wave Ultrasonics. Retrieved from [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved from [Link]
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Safety Data Sheet: Salicylic acid. (n.d.). Carl ROTH. Retrieved from [Link]
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Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. Retrieved from [Link]
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Organic Dust Toxic Syndrome. (n.d.). Iowa Department of Health and Human Services. Retrieved from [Link]
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Chemical burns: First aid. (n.d.). Mayo Clinic. Retrieved from [Link]
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Acid and Caustic Solutions. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Safety Data Sheet: Oxalic acid. (n.d.). Carl ROTH. Retrieved from [Link]
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Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
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Acute Inhalation Injury. (2014). National Institutes of Health. Retrieved from [Link]
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SAFETY DATA SHEET Organic Acid Heavy Duty Fully Formulated Coolant. (n.d.). Retrieved from [Link]
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SAFETY DATA SHEET OXALIC ACID. (2020, August 7). Ecolab. Retrieved from [Link]
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Acid Attacks – The Latest Advice For First Aid For Corrosive Burns. (n.d.). Onlinefirstaid.com. Retrieved from [Link]
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Safety Data Sheet TARTARIC ACID. (2015, July 30). Enartis. Retrieved from [Link]
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Acid and chemical burns. (2024, June 5). NHS. Retrieved from [Link]
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Respiratory effects of organic solvent exposure. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Inhaled substance or foreign object. (n.d.). healthdirect. Retrieved from [Link]
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Organic Acids Waste Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]
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Chemical Compatibility Guidelines. (2024, March 3). University of California San Diego. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 4,6-Dimethoxy- and 5,7-Dimethoxy-1H-indazole-3-carboxylic Acid: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The functionalization of the indazole ring system is a key strategy in the development of novel drug candidates, with substituent placement playing a critical role in determining potency and selectivity. This guide provides an in-depth comparison of two closely related isomers: 4,6-dimethoxy-1H-indazole-3-carboxylic acid and 5,7-dimethoxy-1H-indazole-3-carboxylic acid. While direct comparative biological data for these specific molecules is not extensively published, this document will leverage established structure-activity relationship (SAR) principles of substituted indazoles to infer potential differences in their activity and provide detailed experimental protocols for their evaluation.
The Indazole Scaffold: A Foundation for Diverse Biological Activity
The 1H-indazole-3-carboxylic acid core is a versatile building block in pharmaceutical research, serving as a precursor for compounds targeting a range of diseases.[3] Its rigid bicyclic structure provides a well-defined orientation for functional groups to interact with biological targets. The carboxylic acid moiety at the 3-position is a key feature, often involved in crucial binding interactions with enzymes and receptors, and provides a convenient handle for further chemical modification into amides, esters, and other functional groups.[3][4]
The Influence of Methoxy Substitution on Biological Activity: A Tale of Two Isomers
The introduction of methoxy groups onto the benzene ring of the indazole scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The specific placement of these groups is paramount in dictating the molecule's interaction with its biological target.
A study on 1H-indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion, revealed that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold played a crucial role in inhibitory activity.[5] This finding suggests that 4,6-dimethoxy-1H-indazole-3-carboxylic acid may possess a distinct and potentially potent biological profile, particularly in the context of oncology. The positioning of the methoxy groups at the 4- and 6-positions could influence the electronic properties of the indazole ring system and provide key points of interaction within a target's binding site.
Conversely, the 5,7-dimethoxy-1H-indazole-3-carboxylic acid isomer presents a different substitution pattern that could lead to alternative therapeutic applications. While direct SAR data for this specific arrangement is scarce, studies on related substituted indazoles suggest potential for anti-inflammatory or other activities.[1][4] The steric and electronic effects of the methoxy groups at the 5- and 7-positions will undoubtedly alter the molecule's shape and binding capabilities compared to its 4,6-dimethoxy counterpart.
To definitively elucidate the activity profiles of these two isomers, rigorous experimental evaluation is necessary. The following sections detail standardized protocols for assessing their potential anti-inflammatory and anticancer activities.
Experimental Protocols for Comparative Activity Assessment
The following protocols are presented as robust methodologies for the head-to-head comparison of 4,6-dimethoxy- and 5,7-dimethoxy-1H-indazole-3-carboxylic acid.
Protocol 1: In Vitro Anti-Inflammatory Activity - Cyclooxygenase-2 (COX-2) Inhibition Assay
Rationale: Many indazole derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes, which are key mediators of the inflammatory response.[6] This assay will determine the inhibitory potential of the two isomers against the inducible COX-2 enzyme.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of each test compound (4,6-dimethoxy- and 5,7-dimethoxy-1H-indazole-3-carboxylic acid) and a positive control (e.g., celecoxib) in dimethyl sulfoxide (DMSO).
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine and 1 µM hematin).
-
Prepare a solution of human recombinant COX-2 enzyme in the reaction buffer.
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer to each well.
-
Add serial dilutions of the test compounds and the positive control to the respective wells. Include a vehicle control (DMSO only).
-
Add the COX-2 enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a solution of stannous chloride (SnCl₂). This reduces the prostaglandin G₂ (PGG₂) produced by COX-2 to prostaglandin F₂α (PGF₂α).[4]
-
Measure the concentration of PGF₂α in each well using a commercially available Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compounds compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using non-linear regression analysis.
-
Expected Outcome: This assay will provide quantitative IC₅₀ values, allowing for a direct comparison of the COX-2 inhibitory potency of the two dimethoxy-indazole isomers.
Protocol 2: In Vitro Anticancer Activity - Cell Viability Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8] This protocol will be used to evaluate the cytotoxic effects of the two isomers on a panel of human cancer cell lines.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., A549 - lung cancer, K562 - chronic myeloid leukemia, PC-3 - prostate cancer, HepG2 - liver cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[9]
-
Harvest the cells and seed them into 96-well plates at a predetermined optimal density.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[7]
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value for each compound on each cell line using non-linear regression analysis.
-
Expected Outcome: The IC₅₀ values will provide a quantitative measure of the cytotoxic potency of each isomer against different cancer cell types, enabling a direct comparison of their anticancer activity.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise table for easy comparison.
| Compound | COX-2 Inhibition IC₅₀ (µM) | A549 IC₅₀ (µM) | K562 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 4,6-Dimethoxy-1H-indazole-3-carboxylic acid | |||||
| 5,7-Dimethoxy-1H-indazole-3-carboxylic acid | |||||
| Celecoxib (Control) | N/A | N/A | N/A | N/A | |
| Doxorubicin (Control) | N/A |
N/A: Not Applicable
The interpretation of this data will be crucial. A lower IC₅₀ value indicates greater potency. Significant differences in the IC₅₀ values between the two isomers would highlight the critical role of the methoxy group positioning in dictating their biological activity.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the workflows for the proposed assays.
Caption: Workflow for the in vitro COX-2 inhibition assay.
Caption: Workflow for the in vitro MTT cell viability assay.
Conclusion and Future Directions
The comparative analysis of 4,6-dimethoxy- and 5,7-dimethoxy-1H-indazole-3-carboxylic acid underscores the profound impact of isomeric substitution on the biological activity of the indazole scaffold. Based on existing SAR literature, the 4,6-dimethoxy isomer may hold promise as an anticancer agent, potentially through mechanisms such as IDO1 inhibition. The 5,7-dimethoxy isomer, while less explored, warrants investigation for a range of activities, including anti-inflammatory effects.
The experimental protocols detailed in this guide provide a clear and scientifically rigorous framework for the direct comparison of these two molecules. The resulting data will be invaluable for drug development professionals in selecting the most promising candidate for further optimization and preclinical development. Future studies should also explore the broader pharmacological profile of these compounds, including their effects on other relevant biological targets and their pharmacokinetic properties, to fully elucidate their therapeutic potential.
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Vemula, R., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(10), FF01–FF05. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Qian, et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5036. [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 857-861. [Link]
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O'Donnell, J. A., et al. (2017). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports, 7(1), 1-15. [Link]
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Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]
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Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity. IntechOpen. [Link]
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A Comparative Guide to the Selectivity of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid
In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. High selectivity minimizes off-target effects, thereby reducing potential toxicity and enhancing the therapeutic window.[1][2][3] This guide provides a comprehensive analysis of the cross-reactivity profile of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid, a novel kinase inhibitor, comparing its performance against alternative compounds. We will delve into the experimental methodologies that underpin these selectivity assessments, offering a transparent and data-driven perspective for researchers, scientists, and drug development professionals.
The indazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives targeting a wide array of protein kinases.[4][5] These enzymes play crucial roles in cellular signaling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[4] Our focus, 4,6-Dimethoxy-1H-indazole-3-carboxylic acid (designated as Compound X for this guide), has been identified as a potent inhibitor of p21-activated kinase 1 (PAK1), a key regulator of cell motility and invasion.[6] This guide will illuminate the rigorous process of evaluating its selectivity and establishing its superiority over other structurally similar inhibitors.
The Imperative of Selectivity Profiling in Kinase Inhibitor Development
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[7] This conservation presents a significant challenge in the development of selective inhibitors.[8][9] A lack of selectivity can lead to the modulation of unintended signaling pathways, resulting in unforeseen side effects.[1] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design.[3][10]
This guide will compare Compound X to two hypothetical alternative PAK1 inhibitors, Compound Y (a structurally related indazole derivative) and Compound Z (a compound with a different chemical scaffold).
Experimental Approach to Determining Cross-Reactivity
A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. We employ a combination of biochemical and cell-based assays to provide a holistic view of a compound's interaction with the human kinome.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays provide a direct measure of a compound's ability to interact with a purified protein target.[7] For our cross-reactivity studies, we utilize a radiometric kinase assay, considered the gold standard for its direct and sensitive detection of enzymatic activity.[7]
-
Kinase Panel Selection: A panel of 96 human protein kinases, representing all major branches of the kinome tree, is selected. This panel includes kinases with high structural homology to PAK1, as well as a diverse set of unrelated kinases to assess broad cross-reactivity.
-
Reagent Preparation:
-
Kinase Buffer: 20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA.
-
ATP Solution: [γ-³³P]ATP is diluted in kinase buffer to the desired concentration (equal to the Km for each respective kinase).[8]
-
Substrate Solution: A specific peptide substrate for each kinase is prepared in kinase buffer.
-
Test Compounds: Compound X, Compound Y, and Compound Z are serially diluted in 100% DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, 5 µL of each test compound dilution is added.
-
To each well, 10 µL of the respective kinase and 10 µL of the substrate solution are added.
-
The reaction is initiated by the addition of 10 µL of the [γ-³³P]ATP solution.
-
The plate is incubated at 30°C for a predetermined time (typically 30-60 minutes).
-
The reaction is stopped by the addition of 3 M phosphoric acid.
-
The reaction mixture is transferred to a filter membrane, which captures the phosphorylated substrate.
-
The filter is washed to remove unincorporated [γ-³³P]ATP.
-
The radioactivity on the filter is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Assays: Assessing Functional Consequences
While biochemical assays are invaluable for direct binding assessment, cell-based assays provide crucial information on a compound's functional effects in a more physiologically relevant context.[11][12] These assays can reveal off-target effects that may not be apparent in purified protein systems.[13][14]
We employ a NanoBRET™ Target Engagement Intracellular Kinase Assay to measure the apparent affinity of the compounds for PAK1 and a selection of potential off-target kinases in living cells.
-
Cell Line Preparation: HEK293 cells are transiently co-transfected with plasmids encoding for the kinase of interest fused to NanoLuc® luciferase and a fluorescent energy transfer probe (tracer).
-
Compound Treatment: The transfected cells are seeded into 96-well plates and treated with serial dilutions of Compound X, Compound Y, and Compound Z.
-
Assay Procedure:
-
The tracer is added to the cells.
-
The plate is incubated to allow for compound and tracer binding to the target kinase.
-
The NanoBRET™ substrate is added.
-
Bioluminescence resonance energy transfer (BRET) is measured using a plate reader capable of detecting both donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound. The IC₅₀ values are calculated from the dose-response curves.
Comparative Data Analysis
The following tables summarize the hypothetical data obtained from our cross-reactivity studies, comparing the performance of Compound X, Compound Y, and Compound Z.
Table 1: Biochemical IC₅₀ Values against a Panel of Protein Kinases
| Kinase | Compound X IC₅₀ (nM) | Compound Y IC₅₀ (nM) | Compound Z IC₅₀ (nM) |
| PAK1 (Primary Target) | 5 | 8 | 15 |
| PAK2 | 150 | 50 | 250 |
| PAK4 | 250 | 80 | 400 |
| ROCK1 | >10,000 | 500 | >10,000 |
| PKA | >10,000 | 1,200 | >10,000 |
| CDK2 | >10,000 | >10,000 | 800 |
| p38α | 8,000 | 2,500 | >10,000 |
| Aurora A | >10,000 | >10,000 | 1,500 |
Table 2: Cellular Target Engagement IC₅₀ Values
| Kinase Target | Compound X IC₅₀ (nM) | Compound Y IC₅₀ (nM) | Compound Z IC₅₀ (nM) |
| PAK1 | 25 | 45 | 80 |
| PAK2 | 800 | 250 | 1,500 |
| PAK4 | 1,200 | 400 | 2,000 |
| CDK2 | >10,000 | >10,000 | 1,200 |
Interpretation of Results and Comparative Analysis
The data clearly demonstrates the superior selectivity profile of Compound X .
-
Potency and Selectivity against the Primary Target: Compound X exhibits the highest potency for PAK1 in both biochemical and cellular assays.
-
Off-Target Profile:
-
Compound X shows a remarkably clean off-target profile, with IC₅₀ values against other kinases being significantly higher than its on-target potency. The selectivity window (ratio of off-target IC₅₀ to on-target IC₅₀) is substantial.
-
Compound Y , while also a potent PAK1 inhibitor, displays considerable cross-reactivity with other members of the PAK family (PAK2 and PAK4) and some off-target activity against ROCK1 and PKA. This suggests a less favorable side-effect profile.
-
Compound Z , the compound with a different scaffold, demonstrates the poorest selectivity, with significant activity against CDK2 and Aurora A, kinases involved in cell cycle regulation. Such off-target activity could lead to significant toxicity.
-
Visualizing the Experimental Workflow and Rationale
To further clarify the logical flow of our cross-reactivity assessment, the following diagrams illustrate the key stages of the process.
Caption: Workflow for assessing kinase inhibitor cross-reactivity.
Caption: On-target vs. potential off-target signaling pathways.
Conclusion
The comprehensive cross-reactivity profiling of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid (Compound X) unequivocally establishes its superior selectivity as a PAK1 inhibitor compared to the alternative compounds tested. The rigorous application of both biochemical and cell-based assays provides a high degree of confidence in these findings. This data-driven approach to selectivity assessment is fundamental to the successful development of safe and effective kinase inhibitors. For researchers in the field, the methodologies and comparative data presented herein serve as a robust framework for evaluating the cross-reactivity of novel therapeutic candidates.
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Safety Operating Guide
Navigating the Disposal of 4,6-Dimethoxy-1H-indazole-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as 4,6-Dimethoxy-1H-indazole-3-carboxylic acid, is a critical component of this responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound and its associated waste streams, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.
Understanding the Hazard Profile: A Foundation for Safe Handling
Based on available data for analogous compounds, 4,6-Dimethoxy-1H-indazole-3-carboxylic acid should be handled as a substance that is:
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][3][4] Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]
Table 1: Hazard Classification for Structurally Similar Indazole Carboxylic Acids
| Hazard Statement | Classification | Source |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | [1][2] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | [2][3][4] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [1][2][3][4] |
| H335: May cause respiratory irritation | Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation | [2][3] |
The Golden Rule of Waste Management: Segregation is Key
The cardinal principle of laboratory waste management is the meticulous segregation of waste streams. This not only ensures safety by preventing inadvertent and potentially hazardous reactions but also facilitates compliant and cost-effective disposal by licensed waste management facilities.
Step-by-Step Disposal Protocols
The following protocols provide detailed procedures for the different waste streams you may generate.
Unused or Expired Solid 4,6-Dimethoxy-1H-indazole-3-carboxylic acid
Solid waste must be collected and disposed of as hazardous chemical waste.
Protocol:
-
Container Selection: Choose a clean, dry, and chemically compatible container with a secure screw-top lid. The original manufacturer's container is often a suitable choice.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4,6-Dimethoxy-1H-indazole-3-carboxylic acid"
-
The primary hazard(s): "Irritant," "Harmful if swallowed"
-
The date of accumulation (when the first waste is added)
-
-
Collection: Carefully transfer the solid waste into the labeled container, minimizing the generation of dust.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, particularly strong oxidizing agents.[4]
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Solutions of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid in Organic Solvents
Solutions of the compound in organic solvents are considered hazardous waste and must not be disposed of down the drain.
Protocol:
-
Container Selection: Use a chemically resistant container (e.g., glass or polyethylene for many common organic solvents) with a secure, leak-proof cap. Ensure the container material is compatible with the solvent used.
-
Labeling: Label the container with a hazardous waste tag detailing all constituents, including the full chemical name of the indazole derivative and all solvents with their approximate percentages.
-
Collection: Pour the waste solution into the designated container. Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should generally be collected in separate containers as disposal costs can differ.
-
Storage: Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area, within secondary containment.
-
Disposal: Contact your EHS department for collection.
Aqueous Solutions Containing 4,6-Dimethoxy-1H-indazole-3-carboxylic acid
Aqueous solutions containing this compound are also considered hazardous waste and must not be disposed of down the drain.[3]
Protocol:
-
Container Selection: A clearly labeled, leak-proof container is required. Glass or polyethylene carboys are often suitable.
-
pH Consideration: Given that the compound is a carboxylic acid, the resulting solution will be acidic. Do not attempt to neutralize the solution unless you are following a specific, approved protocol from your EHS department, as this can sometimes generate heat or other hazards.
-
Labeling: Affix a hazardous waste label that clearly identifies "Aqueous waste containing 4,6-Dimethoxy-1H-indazole-3-carboxylic acid" and any other dissolved substances.
-
Collection and Storage: Collect the waste in the labeled container, keeping it sealed and in secondary containment within a designated satellite accumulation area.
-
Disposal: Arrange for pickup through your institution's hazardous waste management program.
Contaminated Labware and Personal Protective Equipment (PPE)
Disposable labware (e.g., pipette tips, weighing boats) and contaminated PPE (e.g., gloves) must be disposed of as solid hazardous waste. Reusable glassware requires thorough decontamination.
Protocol for Disposable Items:
-
Collection: Place all contaminated disposable items in a designated, clearly labeled hazardous waste bag or container.
-
Disposal: This container should be sealed and disposed of through your institution's hazardous waste program.
Protocol for Decontamination of Reusable Glassware:
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. This rinsate must be collected and disposed of as hazardous organic waste.
-
Secondary Wash: Wash the glassware with soap and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personal exposure, immediate and appropriate action is crucial.
-
Spill:
-
For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[3]
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent in a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area with a suitable solvent and then soap and water.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek medical attention.
-
Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.
-
Regulatory Compliance: Adherence to EPA and OSHA Standards
All disposal procedures must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) standards for occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450). This includes maintaining a Chemical Hygiene Plan that outlines specific procedures for handling and disposing of hazardous materials.
Conclusion
The responsible disposal of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, waste segregation, and the specific protocols outlined in this guide, researchers can ensure that their work is conducted in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's EHS department for specific guidance and to ensure compliance with local, state, and federal regulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
